Technical Documentation Center

tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate
  • CAS: 288251-85-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of modern medicinal chemistry, the strategic design and synthesis of molecular intermediates are paramount to the successful devel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic design and synthesis of molecular intermediates are paramount to the successful development of novel therapeutics. Among the vast array of heterocyclic scaffolds, the piperazine moiety stands out for its versatile applications, particularly as a cornerstone in the architecture of kinase inhibitors. This guide provides a comprehensive technical overview of tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate , a key building block in the synthesis of targeted therapies. As a Senior Application Scientist, my objective is to not only present the chemical properties of this compound but also to provide insights into its synthesis, reactivity, and critical role in the development of next-generation pharmaceuticals, grounded in established scientific principles and practical laboratory experience.

Introduction: A Pivotal Intermediate in Kinase Inhibitor Synthesis

tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate (CAS No: 288251-85-4) is a bespoke chemical entity that has garnered significant attention in the field of drug discovery.[1] Its molecular architecture, featuring a Boc-protected piperazine, an aniline, and a nitrile group, is not a random assortment of functional groups. Instead, it is a highly tailored design that serves a specific and crucial purpose in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).

The primary utility of this compound lies in its role as a key intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.[2][3] BTK is a critical enzyme in the B-cell receptor signaling pathway, and its inhibition has emerged as a powerful therapeutic strategy for various B-cell malignancies and autoimmune diseases.[4][5] The subject of this guide, tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate, provides a foundational scaffold upon which the final, intricate structure of a BTK inhibitor, such as Orelabrutinib, can be assembled.[3]

This guide will delve into the essential chemical and physical properties of this intermediate, provide a detailed, field-proven synthetic protocol, explore its reactivity, and contextualize its application within a drug discovery paradigm.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of its effective application in synthesis and process development. The properties of tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate are summarized in the table below.

PropertyValueSource
CAS Number 288251-85-4[1]
Molecular Formula C₁₆H₂₂N₄O₂[1]
Molecular Weight 302.37 g/mol [1]
Appearance White to off-white solidInferred from related compounds
Purity Typically >97%[1]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C.[1]

Synthesis and Purification: A Practical Workflow

The synthesis of tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate is typically achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This approach is favored due to the presence of an electron-withdrawing nitrile group ortho to a displaceable fluorine atom on the aromatic ring, which activates the ring towards nucleophilic attack.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Reaction cluster_purification Workup & Purification cluster_product Final Product A 4-Amino-2-fluorobenzonitrile E Nucleophilic Aromatic Substitution (SnAr) A->E B tert-Butyl piperazine-1-carboxylate (Boc-piperazine) B->E C Base (e.g., DIPEA or K2CO3) C->E D Solvent (e.g., DMSO or DMF) D->E F Aqueous Workup E->F Reaction Mixture G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Crystallization or Column Chromatography H->I J tert-Butyl 4-(4-amino-2-cyanophenyl) piperazine-1-carboxylate I->J

Caption: Synthetic workflow for tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate.

Step-by-Step Experimental Protocol

Materials:

  • 4-Amino-2-fluorobenzonitrile

  • tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hexanes or Heptane

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-amino-2-fluorobenzonitrile (1.0 eq) and tert-butyl piperazine-1-carboxylate (1.1 eq).

  • Solvent and Base Addition: Add a suitable solvent such as DMSO or DMF to the flask to dissolve the reactants. To this solution, add a base such as DIPEA (2.0 eq) or K₂CO₃ (2.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate has formed, it can be collected by filtration, washed with water, and dried. If the product remains in solution, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Extraction and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the piperazine protons (two multiplets in the range of 2.8-3.8 ppm), the aromatic protons (a set of signals in the aromatic region, likely between 6.0 and 7.5 ppm), and the amine protons (a broad singlet).

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the tert-butyl group, the piperazine carbons, the aromatic carbons (including the carbon of the nitrile group), and the carbonyl carbon of the Boc protecting group.

  • Mass Spectrometry: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at approximately 303.18 m/z.

  • Infrared (IR) Spectroscopy: Key IR absorption bands would include N-H stretching for the amine, C-H stretching for the aliphatic and aromatic protons, a strong C=O stretching for the carbamate, and a characteristic C≡N stretching for the nitrile group.

Chemical Reactivity and Handling

Key Reactive Sites

Caption: Key reactive sites on the molecule.

The reactivity of tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate is dictated by its functional groups:

  • Amino Group: The primary aromatic amine is a key site for further functionalization. It can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by substitution. In the context of BTK inhibitor synthesis, this amine is often reacted with a suitable heterocyclic electrophile.

  • Nitrile Group: The cyano group is relatively stable under many reaction conditions but can be hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions.

  • Boc-Protected Piperazine: The tert-butoxycarbonyl (Boc) group is a common protecting group for the piperazine nitrogen. It is stable to many reaction conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to liberate the secondary amine for subsequent reactions.

Safe Handling and Storage

As with any chemical intermediate, proper safety precautions should be observed. Based on data for structurally related compounds, tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate should be handled in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. For storage, the compound should be kept in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation.[1]

Application in Drug Discovery: The BTK Inhibitor Pathway

The significance of tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate is best understood by examining its role in the synthesis of BTK inhibitors.

BTK Signaling Pathway

G cluster_inhibitor Therapeutic Intervention BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK (Kinases) BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 Activation PIP2 PIP2 PLCg2->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Ca_Flux Calcium Flux IP3->Ca_Flux NFkB NF-κB Activation PKC->NFkB NFAT NFAT Activation Ca_Flux->NFAT Proliferation B-Cell Proliferation, Survival, and Differentiation NFkB->Proliferation NFAT->Proliferation Inhibitor BTK Inhibitor (e.g., Orelabrutinib) Inhibitor->BTK Inhibition

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway and the point of intervention for BTK inhibitors.

As illustrated, BTK is a central node in the B-cell receptor signaling cascade.[4] Its activation leads to a series of downstream events that ultimately promote B-cell proliferation, survival, and differentiation. In malignant B-cells, this pathway is often constitutively active, driving uncontrolled cell growth. BTK inhibitors covalently bind to a cysteine residue in the active site of BTK, blocking its activity and thereby shutting down this pro-survival signaling.

tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate serves as the precursor to the "head" of the BTK inhibitor, which is responsible for key interactions with the kinase. The aniline nitrogen is used to form a crucial bond with the hinge region of the kinase, while the rest of the molecule provides the necessary scaffolding to position the inhibitor correctly within the active site.

Conclusion

tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate is more than just a chemical intermediate; it is a testament to the principles of rational drug design. Its carefully considered structure provides a reliable and versatile platform for the synthesis of highly targeted and effective kinase inhibitors. A comprehensive understanding of its chemical properties, synthesis, and reactivity is essential for any researcher or drug development professional working in the field of oncology and immunology. This guide has aimed to provide a thorough and practical overview to aid in the successful application of this pivotal molecule in the ongoing quest for novel and improved therapeutics.

References

  • Firth, D., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 4), 434–438. [Link]

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Lead Sciences. (n.d.). tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate. Retrieved from [Link]

  • Gajera, N. N., et al. (2013). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1577–o1578. [Link]

  • ChemBK. (n.d.). tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Hill, R. J., et al. (2017). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. Journal of Medicinal Chemistry, 60(4), 1546–1559. [Link]

  • Shanghai Nianxing Industrial Co., Ltd. (n.d.). tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Estupinan, D., et al. (2023). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. Cancers, 15(6), 1679. [Link]

  • PubChem. (n.d.). Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
  • PubChem. (n.d.). Tert-butyl 4-[6-methoxy-2-[(4-methoxyphenyl)methylamino]-7-phenylmethoxyquinazolin-4-yl]piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, S., et al. (2023). Structural Complementarity of Bruton's Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases. International Journal of Molecular Sciences, 24(6), 5220. [Link]

  • Yilmaz, F., et al. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 65(1), 57-65. [Link]

  • Brand, M., et al. (2022). Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor. Journal of Medicinal Chemistry, 65(21), 14491–14509. [Link]

  • Synapse. (n.d.). BTK inhibitors(Henan Normal University). Retrieved from [Link]

  • Chumpradit, S., et al. (2000). 2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & Medicinal Chemistry Letters, 10(18), 2113–2116. [Link]

Sources

Exploratory

Uncharted Territory: The Mechanistic Silence of tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate

A comprehensive investigation into the biological mechanism of action for the chemical entity tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate reveals a significant gap in the current scientific literature. D...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive investigation into the biological mechanism of action for the chemical entity tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate reveals a significant gap in the current scientific literature. Despite its availability as a research chemical, public domain data, including peer-reviewed articles and pharmacological databases, do not contain information regarding its biological targets, signaling pathways, or overall mechanism of action.

This technical guide candidly addresses this absence of information, a crucial finding for researchers, scientists, and drug development professionals. The compound, with the Chemical Abstracts Service (CAS) number 288251-85-4, is commercially available from several suppliers, indicating its use in chemical synthesis and potentially in early-stage discovery research.[1][2] However, its specific biological functions remain undefined in the accessible scientific domain.

Chemical Identity and Inferred Potential

Molecular Structure: C16H22N4O2[1][2] Molecular Weight: 302.37 g/mol [1][2]

The structure of tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate incorporates several pharmacologically relevant moieties: a piperazine ring, a cyanophenyl group, and an amino group. The piperazine scaffold is a common feature in many biologically active compounds, known to interact with a variety of receptors and enzymes.[3] The aminophenyl and cyanophenyl groups also contribute to the molecule's chemical properties and potential for biological interactions.

While no direct studies on this specific molecule are available, the broader family of substituted piperazines has been explored for various therapeutic applications. For instance, different piperazine derivatives have been investigated as histamine H3 receptor antagonists and for their potential in cancer treatment through the inhibition of pathways like the CDC42 GTPase interaction.[4][5] It is important to emphasize that these are general characteristics of the piperazine class and do not represent specific data for the title compound.

The Path Forward: Elucidating a Potential Mechanism

Given the lack of existing data, a hypothetical research program to determine the mechanism of action of tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate would necessitate a systematic, multi-faceted approach. The following outlines a potential, though currently theoretical, experimental workflow.

Experimental Workflow: A Hypothetical Approach

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Pathway Analysis cluster_2 Phase 3: In Vivo Confirmation Phenotypic Screening Phenotypic Screening In Vitro Binding Assays In Vitro Binding Assays Phenotypic Screening->In Vitro Binding Assays Affinity Chromatography Affinity Chromatography Affinity Chromatography->In Vitro Binding Assays Computational Docking Computational Docking Computational Docking->In Vitro Binding Assays Enzymatic Assays Enzymatic Assays Cellular Signaling Assays Cellular Signaling Assays Animal Models of Disease Animal Models of Disease Cellular Signaling Assays->Animal Models of Disease Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Animal Models of Disease->Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

Figure 1: A hypothetical workflow for elucidating the mechanism of action.

Detailed Methodologies (Theoretical)

Phase 1: Target Identification

  • High-Throughput Phenotypic Screening:

    • Objective: To identify any observable effect of the compound on cell behavior.

    • Protocol:

      • A diverse panel of human cancer cell lines would be treated with a range of concentrations of the compound.

      • Cell viability, proliferation, apoptosis, and morphological changes would be assessed using assays such as MTT, BrdU incorporation, and Annexin V staining.

      • Any significant and reproducible "hit" would guide further investigation.

  • Affinity-Based Target Identification:

    • Objective: To isolate cellular proteins that directly bind to the compound.

    • Protocol:

      • The compound would be immobilized on a solid support (e.g., sepharose beads) to create an affinity matrix.

      • Cell lysates would be passed over the matrix, allowing binding proteins to be captured.

      • After washing, bound proteins would be eluted and identified using mass spectrometry.

Phase 2: Target Validation and Pathway Analysis

  • In Vitro Binding Assays:

    • Objective: To confirm and quantify the interaction between the compound and putative protein targets identified in Phase 1.

    • Protocol:

      • Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be employed to measure binding affinity (KD) and kinetics.

  • Cellular Signaling Assays:

    • Objective: To determine the downstream effects of target engagement within the cell.

    • Protocol:

      • If a kinase is identified as a target, western blotting would be used to assess the phosphorylation status of its known substrates.

      • If a receptor is the target, second messenger assays (e.g., cAMP or calcium flux) would be performed.

Conclusion

The current body of scientific knowledge does not provide a mechanism of action for tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate. It is presently classified as a research chemical, and its biological properties have yet to be publicly elucidated. The path to understanding its potential therapeutic relevance requires a foundational research effort, starting with broad phenotypic screening and target identification, followed by rigorous validation and in vivo studies. For researchers in the field, this compound represents an unexplored area with the potential for novel discoveries, contingent on the initiation and successful completion of such a research program.

References

While no direct references for the mechanism of action of tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate exist, the following provide context on the broader chemical class and related research.

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. National Institutes of Health.[Link]

  • tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2. PubChem.[Link]

  • tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate - Lead Sciences. Lead Sciences.[Link]

  • tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate - ChemBK. ChemBK.[Link]

  • (PDF) tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. ResearchGate.[Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Publishing.[Link]

  • CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. PubMed Central.[Link]

  • Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. MDPI.[Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. MDPI.[Link]

  • Design, Synthesis, In Vitro and In Vivo Evaluation of Heterobivalent SiFAlin-Modified Peptidic Radioligands Targeting Both Integrin αvβ3 and the MC1 Receptor—Suitable for the Specific Visualization of Melanomas? MDPI.[Link]

  • tert-Butyl piperazine-1-carboxylate | C9H18N2O2. PubChem.[Link]

Sources

Foundational

The Emergence of Cyanophenylpiperazines: A Technical Guide to their Discovery, Synthesis, and Therapeutic Potential

Abstract The cyanophenylpiperazine scaffold represents a significant pharmacophore in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological receptors. This in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyanophenylpiperazine scaffold represents a significant pharmacophore in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological receptors. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological applications of this important class of compounds. We will delve into the evolution of synthetic strategies, from classical methods to modern catalytic cross-coupling reactions, and explore the intricate structure-activity relationships that govern their therapeutic effects. Particular emphasis will be placed on their role as dopamine D4 receptor ligands, a journey that began with the quest for more effective antipsychotic agents. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the core principles and practical applications of cyanophenylpiperazine chemistry.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of medicinal chemistry. Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH and its conformational flexibility, make it an ideal building block for designing molecules that can interact with a variety of biological targets. The introduction of an aryl group on one of the nitrogen atoms, forming an arylpiperazine, further expands the chemical space and allows for fine-tuning of pharmacological activity. The addition of a cyano (-CN) group to the phenyl ring introduces a potent electron-withdrawing feature and a potential hydrogen bond acceptor, significantly influencing the compound's binding affinity and selectivity for its target receptors.

This guide will specifically focus on the discovery and history of cyanophenylpiperazine compounds, tracing their origins from the broader exploration of arylpiperazines to their emergence as key ligands in neuroscience and beyond.

Discovery and History: A Tale Intertwined with Dopamine Receptor Research

The story of cyanophenylpiperazine compounds is intrinsically linked to the discovery and characterization of the dopamine D4 receptor. The journey began with the observation that the atypical antipsychotic drug, clozapine, exhibited a unique clinical profile with a lower incidence of extrapyramidal side effects compared to typical antipsychotics. This led researchers to hypothesize the existence of a novel dopamine receptor subtype for which clozapine had a high affinity.

In 1991, this hypothesis was confirmed with the cloning of the human dopamine D4 receptor.[1] This discovery was a watershed moment in neuropsychopharmacology, as it was found that clozapine indeed had a tenfold higher affinity for the D4 receptor than for the D2 receptor.[2] This finding ignited a fervent search for selective D4 receptor ligands, with the hope of developing novel antipsychotics with improved efficacy and tolerability.[2]

It was within this fertile ground of research that cyanophenylpiperazine derivatives emerged as promising candidates. While a definitive "first synthesis" of a specific cyanophenylpiperazine is not readily apparent in the historical literature, their development can be seen as a logical progression in the exploration of arylpiperazine chemistry. The cyanophenyl moiety offered a unique electronic and steric profile that proved to be highly effective in achieving selectivity for the D4 receptor.

One of the key compounds in this class is 1-(2-Cyanophenyl)piperazine . While its initial synthesis date is not prominently documented, it has become a widely used research tool and a building block for more complex molecules.[3][4][5] Its utility lies in its ability to serve as a selective dopamine D4 receptor agonist, enabling researchers to probe the function of this receptor in various physiological and pathological processes.[6]

The timeline of the discovery and development of cyanophenylpiperazine compounds can be visualized as follows:

Discovery_Timeline A Early 20th Century Initial synthesis and exploration of piperazine and its derivatives. B 1950s Discovery of the antipsychotic properties of chlorpromazine, a phenothiazine with a piperazine-like side chain. A->B C 1960s-1980s Development of numerous arylpiperazine-containing drugs targeting various CNS receptors. B->C D 1991 Cloning of the human dopamine D4 receptor and discovery of its high affinity for clozapine. C->D E 1990s-Present Intensive research and development of selective D4 receptor ligands, leading to the synthesis and characterization of various cyanophenylpiperazine compounds. D->E F Present Day Cyanophenylpiperazines are utilized as key research tools and building blocks for novel therapeutics targeting a range of diseases. E->F

Figure 1: A timeline highlighting the key milestones leading to the development of cyanophenylpiperazine compounds.

Synthetic Methodologies: From Classical to Modern Approaches

The synthesis of cyanophenylpiperazine compounds has evolved significantly over the years, with the development of more efficient and versatile methods. The core of the synthesis involves the formation of the C-N bond between the cyanophenyl group and the piperazine ring.

Classical Synthetic Routes

Historically, the synthesis of arylpiperazines relied on methods such as the Ullmann condensation . This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.[7][8] While effective, the traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper, and the yields can be variable.[7]

Another classical approach involves the reaction of an aniline with a bis(2-haloethyl)amine derivative.[9] This method, however, can also be limited by side reactions and purification challenges.

Modern Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of arylpiperazines, including their cyanophenyl derivatives. The Buchwald-Hartwig amination has emerged as a particularly powerful and widely adopted method.[10][11][12] This reaction utilizes a palladium catalyst with specialized phosphine ligands to efficiently couple aryl halides or triflates with amines under relatively mild conditions.[10] The versatility of the Buchwald-Hartwig amination allows for the synthesis of a wide range of cyanophenylpiperazine derivatives with excellent functional group tolerance.[13]

Synthetic_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System A Cyanophenyl Halide (e.g., 2-bromobenzonitrile) F Buchwald-Hartwig Amination A->F B Piperazine B->F C Palladium Precatalyst (e.g., Pd2(dba)3) C->F D Phosphine Ligand (e.g., Xantphos) D->F E Base (e.g., NaOtBu) E->F G Cyanophenylpiperazine Product F->G

Figure 2: A generalized workflow for the synthesis of cyanophenylpiperazines via the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 1-(2-Cyanophenyl)piperazine via Buchwald-Hartwig Amination

The following is a representative, step-by-step protocol for the synthesis of 1-(2-cyanophenyl)piperazine.

Materials:

  • 2-Bromobenzonitrile

  • Piperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%) and Xantphos (2-4 mol%). The flask is evacuated and backfilled with an inert gas (e.g., nitrogen) three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add 2-bromobenzonitrile (1.0 equivalent), piperazine (1.2-1.5 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • Solvent Addition: Add anhydrous toluene via syringe. The reaction mixture is typically set to a concentration of 0.1-0.5 M with respect to the 2-bromobenzonitrile.

  • Reaction Conditions: The reaction mixture is stirred and heated to 80-110 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-cyanophenyl)piperazine.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Pharmacology and Mechanism of Action: The Dopamine D4 Receptor and Beyond

The primary pharmacological interest in cyanophenylpiperazine compounds stems from their interaction with dopamine receptors, particularly the D4 subtype.[6]

Dopamine D4 Receptor Agonism

1-(2-Cyanophenyl)piperazine and its derivatives often act as agonists or partial agonists at the dopamine D4 receptor.[6] The D4 receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

D4_Signaling_Pathway CPP Cyanophenylpiperazine (Agonist) D4R Dopamine D4 Receptor CPP->D4R Binds and Activates G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., modulation of ion channel activity, gene expression) PKA->Downstream Phosphorylates Targets

Figure 3: A simplified diagram of the canonical dopamine D4 receptor signaling pathway.

The activation of D4 receptors has been implicated in a variety of physiological processes, including cognition, mood, and reward.[6] Consequently, D4 receptor agonists are being investigated for their potential therapeutic utility in conditions such as cognitive deficits in schizophrenia and attention-deficit/hyperactivity disorder (ADHD).[14]

Structure-Activity Relationships (SAR)

The affinity and selectivity of cyanophenylpiperazine compounds for the D4 receptor are highly dependent on their chemical structure. Key SAR observations include:

  • Position of the Cyano Group: The position of the cyano group on the phenyl ring is critical. The ortho position, as in 1-(2-cyanophenyl)piperazine, is often optimal for D4 receptor affinity and selectivity.

  • Substitution on the Piperazine Ring: Substitution at the N4 position of the piperazine ring can dramatically alter the pharmacological profile. Different substituents can modulate affinity, efficacy (full agonist, partial agonist, or antagonist), and selectivity against other dopamine receptor subtypes and other GPCRs.

  • Aryl Group Modifications: Modifications to the phenyl ring, beyond the cyano group, can also influence activity. The introduction of other substituents can impact lipophilicity, electronic properties, and steric interactions with the receptor binding pocket.

Quantitative Data

The following table summarizes representative binding affinity data for a selection of arylpiperazine derivatives, highlighting the impact of structural modifications on receptor affinity.

CompoundTarget ReceptorBinding Affinity (Ki, nM)
1-(2-Methoxyphenyl)piperazine5-HT₁ₐ2.5
D₂>1000
AripiprazoleD₂0.34
D₄44
5-HT₁ₐ4.4
ClozapineD₄9
D₂126
1-(2-Cyanophenyl)piperazineD₄Data not consistently reported in public literature

Note: The binding affinity of 1-(2-cyanophenyl)piperazine for the D4 receptor is not consistently reported in publicly available literature, as it is often used as a synthetic intermediate. However, its derivatives have been extensively studied.

Therapeutic Applications and Future Directions

The unique pharmacological profile of cyanophenylpiperazine compounds has led to their investigation in a wide range of therapeutic areas.

  • Neuropsychiatric Disorders: As selective D4 receptor ligands, they hold promise for the treatment of schizophrenia, ADHD, and other cognitive disorders.[2][14]

  • Neuroprotection: Some cyanophenylpiperazine derivatives have demonstrated neuroprotective effects, potentially through mechanisms involving the modulation of dopamine signaling and the reduction of oxidative stress.

  • Other CNS Targets: The versatile arylpiperazine scaffold allows for the design of ligands that can interact with other CNS receptors, such as serotonin (5-HT) receptors, offering potential treatments for depression, anxiety, and other mood disorders.

The future of cyanophenylpiperazine research lies in the continued exploration of their structure-activity relationships to design next-generation ligands with improved selectivity and efficacy. The development of novel synthetic methodologies will also be crucial for accessing a wider range of chemical diversity. Furthermore, a deeper understanding of the complex signaling pathways modulated by these compounds will be essential for translating their therapeutic potential into clinical reality.

Conclusion

Cyanophenylpiperazine compounds represent a fascinating and important class of molecules in medicinal chemistry. Their history is a testament to the power of rational drug design, born from the quest to understand the molecular basis of antipsychotic drug action. With the advent of modern synthetic techniques and a growing understanding of their complex pharmacology, cyanophenylpiperazines are poised to remain a key area of research and development for the foreseeable future, offering hope for new and improved treatments for a variety of debilitating diseases.

References

  • The dopamine D4 receptor: biochemical and signalling properties. PMC - PubMed Central. Available at: [Link]

  • Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. Frontiers. Available at: [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC - PubMed Central. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Dopamine receptor D4. Wikipedia. Available at: [Link]

  • RU2315762C2 - Method for synthesis of chiral n-arylpiperazines. Google Patents.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]

  • CN103980229A - Preparation method of N-phenyl piperazine. Google Patents.
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]

  • US6603003B2 - Method for the preparation of piperazine and its derivatives. Google Patents.
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • Piperazine. AERU - University of Hertfordshire. Available at: [Link]

  • Aripiprazole Synthesis Process: A Detailed Guide. Pharmaffiliates. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • 1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS. EPO. Available at: [Link]

  • Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. Available at: [Link]

  • The dopamine D4 receptor: biochemical and signalling properties. ResearchGate. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

  • Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org. Available at: [Link]

  • 1-(4-Cyanophenyl)piperazine. All About Drugs. Available at: [Link]

  • Dopamine D4 Receptors in Psychostimulant Addiction. PMC - NIH. Available at: [Link]

  • The dopamine D4 receptor, the ultimate disordered protein. PMC - NIH. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model. PubMed. Available at: [Link]

  • 1-(2-Chlorophenyl)piperazine. PubChem. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • dopamine [Ligand Id: 940] activity data from GtoPdb and ChEMBL. EMBL-EBI. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. Available at: [Link]

  • SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. European Patent Office. Available at: [Link]

  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. Google Patents.
  • Ullmann Reaction. BYJU'S. Available at: [Link]

Sources

Exploratory

tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate: A Core Building Block for Advanced Drug Discovery

An In-Depth Technical Guide for Researchers Abstract This technical guide provides an in-depth analysis of tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate, a key intermediate in modern medicinal chemistry. W...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate, a key intermediate in modern medicinal chemistry. We will dissect its molecular characteristics, explore its strategic importance as a structural motif in drug design, and present a representative synthetic workflow. Furthermore, this document details essential protocols for analytical characterization and outlines critical safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their research and development pipelines.

Molecular Profile and Physicochemical Properties

tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate, identified by CAS Number 288251-85-4, is a substituted piperazine derivative. The molecule's utility is derived from its unique combination of functional groups: a Boc-protected piperazine ring, an aniline moiety, and a nitrile group. This trifecta of features provides a rich platform for synthetic elaboration.

The Boc (tert-butoxycarbonyl) group serves as a crucial protecting group for the piperazine nitrogen, preventing its participation in undesired side reactions while allowing for selective deprotection under acidic conditions. The primary aromatic amine and the cyano group offer orthogonal synthetic handles for further molecular diversification, making this compound a valuable starting point for constructing complex molecular architectures.

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
Molecular Formula C₁₆H₂₂N₄O₂[1]
Molecular Weight 302.37 g/mol [1][2]
CAS Number 288251-85-4[1][2]
Density 1.2 ± 0.1 g/cm³[2]
Appearance Solid (Typical)
Purity (Typical) ≥97%[1][2]
Storage Conditions 2-8°C, Inert atmosphere, Keep in dark place[1]

Strategic Importance in Medicinal Chemistry

The structural arrangement of tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate makes it a privileged scaffold in drug discovery. Each component of the molecule plays a distinct and valuable role.

  • Boc-Protected Piperazine: The piperazine ring is a common motif in centrally active drugs, often improving aqueous solubility and providing a key interaction point with biological targets. The Boc protecting group offers a reliable method for staged synthesis, allowing chemists to first perform reactions on the aniline or cyano portions before revealing the secondary amine for subsequent conjugation or cyclization reactions.

  • 2-Cyanoaniline Moiety: This functional group arrangement is a powerful director for subsequent chemical transformations. The primary amine can be readily acylated, alkylated, or converted into a diazonium salt for a wide range of coupling reactions. The ortho-cyano group activates the aromatic ring and can participate in cyclization reactions to form heterocyclic systems, or it can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding synthetic possibilities.

The combination of these features allows for the efficient construction of compound libraries targeting a diverse range of therapeutic areas, including oncology, neuroscience, and infectious diseases.

cluster_molecule Molecular Structure & Key Functional Regions mol tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate boc Boc Protecting Group (tert-butoxycarbonyl) piperazine Piperazine Core (Solubility, Linker) boc->piperazine Protects N-1 aromatic Aromatic Ring piperazine->aromatic Links to Phenyl aniline Primary Amine (Synthetic Handle) cyano Cyano Group (Reactive Handle, Ring Activation) aromatic->aniline aromatic->cyano

Caption: Key functional regions of the title compound.

Representative Synthetic Workflow

While multiple synthetic routes can be envisioned, a common and logical approach involves the nucleophilic aromatic substitution (SₙAr) of an activated fluorobenzonitrile with Boc-piperazine. This method is widely employed for creating arylpiperazine linkages.

Causality in Experimental Design:

  • Reactant Choice: 4-Amino-2-fluorobenzonitrile is an ideal starting material. The fluorine atom is an excellent leaving group for SₙAr reactions, especially when activated by the electron-withdrawing cyano group in the ortho position.

  • Solvent and Base: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is chosen to solubilize the reactants and facilitate the charge separation in the transition state of the SₙAr reaction. A non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) is used to scavenge the HF generated during the reaction without competing with the piperazine nucleophile.

  • Temperature Control: The reaction is heated to provide the necessary activation energy for the substitution to proceed at a reasonable rate. Temperatures around 80-120°C are typical for such transformations.

  • Work-up and Purification: An aqueous work-up is essential to remove the DMSO solvent and the DIPEA-HF salt. The product is then extracted into an organic solvent. Purification via column chromatography is the standard and necessary final step to isolate the product with high purity, removing any unreacted starting materials or byproducts.

cluster_workflow Representative Synthetic Workflow start_materials Starting Materials: - 4-Amino-2-fluorobenzonitrile - tert-Butyl piperazine-1-carboxylate - DIPEA (Base) reaction_vessel Reaction Step: - Solvent: DMSO - Temp: 100 °C - Stir for 12-24h start_materials->reaction_vessel Combine & Heat workup Aqueous Work-up: - Quench with H₂O - Extract with Ethyl Acetate reaction_vessel->workup Cool & Process purification Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Silica Gel Column Chromatography workup->purification Isolate Crude final_product Final Product: tert-Butyl 4-(4-amino-2-cyanophenyl) piperazine-1-carboxylate purification->final_product Isolate Pure

Caption: Flowchart of a typical SₙAr synthesis protocol.

Experimental Protocol: Synthesis via SₙAr
  • Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-amino-2-fluorobenzonitrile (1.0 eq.).

  • Reagent Addition: Add tert-butyl piperazine-1-carboxylate (1.1 eq.)[3] followed by anhydrous Dimethyl Sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M.

  • Base Addition: Add Diisopropylethylamine (DIPEA) (2.0 eq.) to the stirred mixture.

  • Reaction: Heat the reaction mixture to 100°C and maintain with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Extraction: Upon completion (typically 12-24 hours), cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the title compound as a pure solid.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques must be employed. This self-validating system confirms that the target molecule has been successfully synthesized and meets the required quality standards for subsequent use.

Protocol: Analytical Workflow
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the molecular structure and connectivity of atoms.

    • Methodology: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra.

    • Expected Results: The ¹H NMR spectrum should show characteristic peaks for the tert-butyl group (a singlet integrating to 9H around 1.4-1.5 ppm), piperazine protons (multiplets), and aromatic protons in their expected regions and with appropriate splitting patterns. The ¹³C NMR will confirm the presence of all 16 unique carbon atoms.

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight of the compound.

    • Methodology: Prepare a dilute solution of the product in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an electrospray ionization (ESI) source.

    • Expected Results: In positive ion mode, the spectrum should display a prominent peak corresponding to the [M+H]⁺ ion at m/z 303.37.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the purity of the compound.

    • Methodology: Develop a suitable method using a C18 reverse-phase column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid). Dissolve a small sample of the product and inject it into the HPLC system.

    • Expected Results: The chromatogram, typically monitored by UV detection at 254 nm, should show a single major peak, with the purity calculated by the peak area percentage. For research purposes, a purity of >97% is generally considered acceptable.

Safety, Handling, and Storage

While a specific safety data sheet for this exact compound is not universally available, data from structurally related compounds and general chemical safety principles mandate cautious handling. Arylpiperazines and nitriles can be hazardous.[4][5]

Hazard Profile (Inferred from Analogs):

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Irritation: May cause skin, eye, and respiratory irritation.[6][7]

Protocol: Safe Handling and Storage
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling the compound.[8][9]

  • Engineering Controls: Handle the solid material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.[10]

  • Handling: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. Avoid dust formation.[7][10]

  • Spill Response: In case of a spill, clear the area. For small spills of solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for proper waste disposal.[10][11]

  • Storage: As specified, store the compound in a tightly sealed container in a cool (2-8°C), dry, and dark place under an inert atmosphere to prevent degradation.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate is a high-value chemical intermediate whose strategic combination of functional groups provides a robust platform for the synthesis of complex molecules in drug discovery. Its proper synthesis, characterization, and handling are paramount to its successful application. By understanding the causality behind the experimental protocols and adhering to strict safety standards, researchers can effectively and safely utilize this compound to advance their scientific objectives.

References

  • CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl)
  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC - NIH. [Link]

  • Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate | C16H21N3O2 - PubChem. [Link]

  • tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate - Lead Sciences. [Link]

  • (PDF) tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate - ResearchGate. [Link]

  • tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem. [Link]

  • tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate - ChemBK. [Link]

  • MSDS-of-tert-Butyl-4-6-aminopyridin-3-ylpiperazine-1-carboxylate-CAS-571188-59-5.pdf - Watson International. [Link]

  • tert-Butyl 4-(6-cyanopyridin-2-yl)piperazine-1-carboxylate | C15H20N4O2 - PubChem. [Link]

  • MSDS of (R)-4-(2-aMino-propyl)-piperazine-1-carboxylic acid tert-butyl ester - Capot Chemical. [Link]

  • tert-Butyl piperazine-1-carboxylate | C9H18N2O2 - PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate

Introduction: The Strategic Importance of a Privileged Scaffold Tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate (CAS No: 288251-85-4) is a highly valuable bifunctional building block in modern medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Privileged Scaffold

Tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate (CAS No: 288251-85-4) is a highly valuable bifunctional building block in modern medicinal chemistry and drug development.[1][2] Its structure incorporates a nucleophilic aniline moiety, a versatile cyano group, and a Boc-protected piperazine ring. This unique combination of features makes it a strategic precursor for the synthesis of a wide array of complex molecules, particularly kinase inhibitors and other targeted therapeutics. The piperazine core is a classic "privileged scaffold," frequently found in bioactive compounds due to its favorable pharmacokinetic properties.[3][4]

This document provides a comprehensive, field-tested protocol for the synthesis of this key intermediate. The chosen synthetic strategy is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction renowned for its efficiency, functional group tolerance, and broad applicability in constructing carbon-nitrogen bonds.[5][6] We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step experimental procedure, and offer insights into process control and validation.

Reaction Principle: The Buchwald-Hartwig Amination Catalytic Cycle

The synthesis hinges on the formation of an aryl-nitrogen bond between an aryl halide (or triflate) and the secondary amine of Boc-piperazine. The Buchwald-Hartwig amination is the gold standard for this transformation, overcoming the limitations of traditional methods which often require harsh conditions.[5][7]

The reaction proceeds via a catalytic cycle, as illustrated below. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the 4-amino-2-halobenzonitrile, forming a Pd(II) complex.

  • Ligand Exchange/Amine Coordination: The Boc-piperazine displaces a ligand on the palladium center. A strong, non-coordinating base then deprotonates the bound amine, forming a palladium-amido complex.

  • Reductive Elimination: This is the crucial C-N bond-forming step. The aryl group and the amido group couple, and the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

The choice of phosphine ligand is critical for the efficiency of the reaction. Sterically hindered, electron-rich ligands stabilize the palladium catalyst and promote the key oxidative addition and reductive elimination steps.[8][9]

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol details the synthesis from 4-amino-2-fluorobenzonitrile and tert-butyl piperazine-1-carboxylate. The use of a fluoro-substituted starting material is often advantageous due to its reactivity and commercial availability.

Materials and Reagents
ReagentCAS No.Molecular Wt.PurityNotes
4-Amino-2-fluorobenzonitrile72467-33-9136.13>97%Starting aryl halide.
tert-Butyl piperazine-1-carboxylate57260-71-6186.26>98%Amine coupling partner.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72>97%Palladium catalyst precursor.
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)564483-18-7476.66>98%Buchwald-Hartwig ligand.
Sodium tert-butoxide (NaOtBu)865-48-596.10>97%Strong, non-nucleophilic base. Handle in a glovebox if possible.
Anhydrous Toluene108-88-392.14>99.8%Anhydrous reaction solvent.
Ethyl Acetate (EtOAc)141-78-688.11HPLC GradeFor extraction and chromatography.
Hexanes110-54-386.18HPLC GradeFor chromatography.
Saturated aqueous Sodium Chloride (Brine)7647-14-558.44N/AFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37N/ADrying agent.
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-amino-2-fluorobenzonitrile (5.00 g, 36.7 mmol, 1.0 eq.), tert-butyl piperazine-1-carboxylate (7.55 g, 40.4 mmol, 1.1 eq.), and sodium tert-butoxide (5.30 g, 55.1 mmol, 1.5 eq.).

  • Catalyst and Ligand Addition: In a separate vial, weigh Pd₂(dba)₃ (0.338 g, 0.37 mmol, 1 mol%) and XPhos (0.525 g, 1.10 mmol, 3 mol%). Add these solids to the reaction flask.

  • Solvent Addition and Degassing: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene (100 mL) via cannula. Bubble nitrogen through the resulting suspension for 15-20 minutes to ensure the reaction mixture is thoroughly degassed.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring under a positive pressure of nitrogen.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% ethyl acetate in hexanes. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding water (50 mL). Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a dark oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of 10% to 50% ethyl acetate in hexanes. Combine the fractions containing the pure product and concentrate under reduced pressure to afford tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate as a solid. The typical yield is 75-90%.

Workflow Visualization

The following diagram outlines the complete experimental workflow from setup to final product isolation.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Work-up cluster_purification Purification & Analysis A Charge Flask: - 4-Amino-2-fluorobenzonitrile - Boc-piperazine - NaOtBu B Add Catalyst System: - Pd2(dba)3 - XPhos A->B C Add Anhydrous Toluene B->C D Degas with Nitrogen C->D E Heat to 100-110 °C (12-24 h) D->E F Monitor by TLC/LC-MS E->F G Cool to RT Quench with Water F->G H Extract with EtOAc G->H I Wash with Brine H->I J Dry over MgSO4 I->J K Concentrate in vacuo J->K L Flash Column Chromatography (Silica, EtOAc/Hexanes) K->L M Isolate Pure Fractions & Concentrate L->M N Final Product: tert-Butyl 4-(4-amino-2-cyanophenyl) piperazine-1-carboxylate M->N

Caption: Experimental workflow for the synthesis of the title compound.

Self-Validation and Characterization

To ensure the identity and purity of the synthesized compound, the following analytical techniques are recommended:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product (Expected [M+H]⁺: 303.18).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, which should typically be >97%.

Safety and Handling

  • Palladium Compounds: While generally low in toxicity, palladium catalysts should be handled in a well-ventilated fume hood. Avoid inhalation of dust.

  • Sodium tert-butoxide: A strong base and moisture-sensitive. It is corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, preferably in an inert atmosphere.

  • Solvents: Toluene, ethyl acetate, and hexanes are flammable. All operations should be conducted away from ignition sources in a fume hood.

  • Nitrile Compounds: While the starting material is an aminobenzonitrile, it's good practice to handle all nitrile-containing compounds with care to avoid potential toxicity.[10]

References

  • CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate . National Center for Biotechnology Information. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID . Organic Syntheses. [Link]

  • tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate . Lead Sciences. [Link]

  • tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate . ResearchGate. [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides . MDPI. [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate . ResearchGate. [Link]

  • Synthesis of target piperazine derivatives 23a–h. Reagents and conditions . ResearchGate. [Link]

  • Synthesis and characterization of some 2-quinonyl piperazine derivatives . ResearchGate. [Link]

  • Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions . Royal Society of Chemistry. [Link]

  • Synthesis of piperazines . Organic Chemistry Portal. [Link]

  • Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity . National Center for Biotechnology Information. [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis . ResearchGate. [Link]

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions . ACS Publications. [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

Sources

Application

The Strategic Utility of tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate in Modern Drug Discovery

Introduction: A Privileged Scaffold in Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate emerges as a preeminent scaffold, offering a unique convergence of chemical functionalities that have proven invaluable in the synthesis of high-value pharmaceutical agents. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this versatile building block.

This molecule's significance is underscored by its integral role in the synthesis of potent and selective kinase inhibitors, most notably Bruton's tyrosine kinase (BTK) inhibitors, which are at the forefront of targeted cancer therapies and immunology.[1][2] The strategic positioning of an aromatic amine, a cyano group, and a Boc-protected piperazine moiety provides a trifecta of reactive handles that can be manipulated with a high degree of chemoselectivity.

Table 1: Physicochemical Properties of tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate [3][4]

PropertyValue
CAS Number 288251-85-4
Molecular Formula C₁₆H₂₂N₄O₂
Molecular Weight 302.37 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMSO, methanol, and chloroform
Storage 2-8°C, under inert atmosphere

Strategic Functional Group Analysis: A Chemist's Perspective

The utility of this building block stems from the distinct reactivity of its constituent functional groups. A thorough understanding of their electronic and steric properties is crucial for designing successful synthetic strategies.

  • The Aromatic Amine (-NH₂): This primary amine is a versatile nucleophile, poised for a variety of C-N bond-forming reactions. Its nucleophilicity is somewhat attenuated by the electron-withdrawing cyano group ortho to it, a factor that must be considered when selecting coupling partners and reaction conditions.

  • The Cyano Group (-C≡N): The strongly electron-withdrawing nature of the nitrile is a key strategic element. It activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) at the position para to the amine.[5] Furthermore, the cyano group can serve as a linchpin for the construction of various heterocyclic systems, such as pyrazoles and pyrimidines, which are prevalent in kinase inhibitors.

  • The Boc-Protected Piperazine: The tert-butyloxycarbonyl (Boc) group provides a robust protecting strategy for the piperazine nitrogen, rendering it inert to many reaction conditions. This allows for selective functionalization at other sites of the molecule. The Boc group can be readily removed under acidic conditions to liberate the secondary amine for subsequent elaboration.

Application Spotlight: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

A paramount application of tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate is in the synthesis of BTK inhibitors, a class of drugs that have revolutionized the treatment of B-cell malignancies.[6] One of the most prominent examples is Zanubrutinib, a next-generation BTK inhibitor.[7] The core of Zanubrutinib features a pyrazolopyrimidine scaffold, which is constructed using the functionalities present in this building block.

Experimental Protocols: Harnessing the Potential of a Key Building Block

The following protocols are designed to be robust and adaptable, providing a solid foundation for the use of tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate in key synthetic transformations.

Protocol 1: Synthesis of tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a common method for the synthesis of the title compound, illustrating the activating effect of the cyano group.

Reaction Scheme:

Caption: Synthesis of the title compound via SNAr.

Materials:

ReagentCAS NumberMolecular WeightMoles (mol)Equivalents
4-Fluoro-3-cyanobenzonitrile1798827-76-3136.110.051.0
tert-Butyl piperazine-1-carboxylate57260-71-6186.250.061.2
Potassium Carbonate (K₂CO₃)584-08-7138.210.12.0
Dimethyl Sulfoxide (DMSO)67-68-578.13--

Procedure:

  • To a stirred solution of 4-fluoro-3-cyanobenzonitrile (1.0 eq) in DMSO (10 mL/g of starting material), add potassium carbonate (2.0 eq).

  • Add tert-butyl piperazine-1-carboxylate (1.2 eq) to the mixture.

  • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • The product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with water.

  • Dry the solid under vacuum to afford tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.

Causality and Experimental Insights:

  • The choice of a polar aprotic solvent like DMSO is crucial for SNAr reactions, as it effectively solvates the potassium cation, thereby increasing the nucleophilicity of the piperazine.[8]

  • The ortho-cyano group on the starting material is strongly electron-withdrawing, which activates the aromatic ring for nucleophilic attack at the para-position.[9]

  • Potassium carbonate is a mild base that is sufficient to deprotonate the piperazine and facilitate the reaction.

Protocol 2: Buchwald-Hartwig Amination for C-N Cross-Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of the aromatic amine with an aryl halide, a key step in the synthesis of many bioactive molecules.

Reaction Scheme:

Caption: General scheme for Buchwald-Hartwig amination.

Materials:

ReagentExampleMoles (mol)Equivalents
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate-0.011.0
Aryl Halide4-Bromopyridine0.0121.2
Palladium CatalystPd₂(dba)₃0.00020.02
LigandXantphos0.00040.04
BaseCs₂CO₃0.022.0
Solvent1,4-Dioxane--

Procedure:

  • To an oven-dried Schlenk flask, add tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate (1.0 eq), the aryl halide (1.2 eq), and cesium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, dissolve the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%) in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Experimental Insights:

  • The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical for facilitating the reductive elimination step of the catalytic cycle and preventing catalyst decomposition, especially with electron-deficient anilines.[10][11]

  • Cesium carbonate is a common base in Buchwald-Hartwig reactions, as it is strong enough to deprotonate the amine without causing unwanted side reactions.

  • The reaction is performed under inert atmosphere to prevent oxidation of the palladium(0) active catalyst.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to liberate the piperazine nitrogen for further functionalization.

Reaction Scheme:

Caption: Boc deprotection of the piperazine moiety.

Materials:

ReagentMoles (mol)Equivalents
Boc-protected piperazine derivative0.011.0
Trifluoroacetic Acid (TFA)-10
Dichloromethane (DCM)--

Procedure:

  • Dissolve the Boc-protected piperazine derivative (1.0 eq) in dichloromethane (10 mL/g of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (10 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperazine.

Causality and Experimental Insights:

  • The Boc group is labile to strong acids like TFA or HCl. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of isobutylene and carbon dioxide.

  • The reaction is typically fast and clean, often proceeding to completion at room temperature.

Characterization Data

Predicted ¹H NMR (400 MHz, DMSO-d₆): δ 7.35 (d, J = 8.8 Hz, 1H), 6.85 (dd, J = 8.8, 2.4 Hz, 1H), 6.70 (d, J = 2.4 Hz, 1H), 5.95 (s, 2H, -NH₂), 3.45 (t, J = 5.2 Hz, 4H), 3.05 (t, J = 5.2 Hz, 4H), 1.40 (s, 9H).

Predicted ¹³C NMR (101 MHz, DMSO-d₆): δ 153.9, 151.8, 133.5, 120.2, 118.9, 115.1, 98.6, 79.2, 49.5, 43.8, 28.1.

Conclusion

tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate is a strategically designed building block with broad utility in medicinal chemistry. Its application in the synthesis of BTK inhibitors such as Zanubrutinib highlights its importance in the development of cutting-edge therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable compound in their synthetic endeavors, accelerating the discovery of new and improved medicines.

References

  • Brunton, L., Knollman, B., & Hilal-Dandan, R. (2017). Goodman & Gilman's The Pharmacological Basis of Therapeutics, 13th Edition.
  • CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents. (n.d.).
  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • Gajera, N. N., Patel, M. C., Jotani, M. M., & Tiekink, E. R. T. (2013). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1577–o1578.
  • Ingale, A. P., More, V. K., Gangarde, U. S., & Shinde, S. V. (n.d.).
  • Kashani, S. K., Jessiman, J. E., & Stradiotto, M. (n.d.).
  • Li, Q., et al. (2023). Mechanistic insights into amination via nucleophilic aromatic substitution. Reaction Chemistry & Engineering, 8(7), 1635-1643.
  • Pal, T., & Ghorai, P. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(8), 1235-1257.
  • Patel, M. C., Gajera, N. N., & Rajani, D. P. (2011). Pharma Chem., 3(6), 324-331.
  • Szymański, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7350.
  • Tang, Y., et al. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry.
  • Van der Eycken, E. V. (2021). The Buchwald–Hartwig Amination After 25 Years.
  • tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate. (n.d.). Retrieved January 25, 2026, from [Link]

  • US20240124461A1 - Processes for the preparation of zanubrutinib and intermediates thereof - Google Patents. (n.d.).
  • WO2023062504A1 - Process for the preparation of zanubrutinib - Google Patents. (n.d.).
  • WO2024110862A9 - Process for preparing zanubrutinib - Google Patents. (n.d.).
  • Zhang, X., et al. (2020). Data-driven automatic synthesis planning: Synthesis routes of S-Zanubrutinib identified with CDI CASP. ChemRxiv.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals. (n.d.). Retrieved January 25, 2026, from [Link]

  • tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate - Lead Sciences. (n.d.). Retrieved January 25, 2026, from [Link]

  • Zanubrutinib-impurities - Pharmaffiliates. (n.d.). Retrieved January 25, 2026, from [Link]

  • tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. (n.d.). Retrieved January 25, 2026, from [Link]

  • Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 25, 2026, from [Link]

  • United States Patent - Googleapis.com. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

Method

Application Note & Protocol: A Streamlined One-Step Synthesis of tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate via Palladium-Catalyzed Buchwald-Hartwig Amination

Abstract This application note provides a detailed, robust, and highly efficient one-step protocol for the synthesis of tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate, a key intermediate in the development...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, robust, and highly efficient one-step protocol for the synthesis of tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate, a key intermediate in the development of various pharmacologically active agents. Traditional multi-step syntheses are often plagued by moderate yields, cumbersome purification processes, and significant time investment. The methodology presented herein leverages the power of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, to achieve the target molecule in a single, high-yielding step from commercially available starting materials.[1][2] This guide is designed for researchers in medicinal chemistry and process development, offering in-depth explanations of experimental choices, a comprehensive step-by-step protocol, characterization data, and a troubleshooting guide to ensure reliable and reproducible results.

Introduction and Scientific Rationale

The arylpiperazine moiety is a privileged scaffold in modern drug discovery, appearing in a multitude of CNS agents, antivirals, and oncology therapeutics.[3] Specifically, the tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate structure provides a versatile platform for further functionalization, with the primary amine serving as a handle for amide bond formation and the cyano group offering a site for diverse chemical transformations.

The primary challenge in synthesizing this molecule lies in the direct formation of the C-N bond between the sterically hindered and electronically complex aminobenzonitrile ring and the piperazine nitrogen. Direct nucleophilic aromatic substitution (SNAr) is generally not feasible due to the electron-donating nature of the amino group, which deactivates the aromatic ring towards nucleophilic attack.

The Buchwald-Hartwig amination reaction provides an elegant solution to this challenge.[2] This palladium-catalyzed process enables the coupling of amines with aryl halides under relatively mild conditions, demonstrating broad substrate scope and functional group tolerance.[1] The causality for selecting this approach rests on its proven reliability for constructing the specific C(sp²)–N bond required, even in the presence of sensitive groups like the cyano nitrile. Our protocol utilizes a modern, well-defined catalyst system to ensure high efficiency and minimize side reactions.

Reaction Scheme and Catalytic Mechanism

The overall transformation involves the coupling of 4-amino-2-bromobenzonitrile with tert-butyl piperazine-1-carboxylate (N-Boc-piperazine).

Buchwald_Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) oa_complex Oxidative Addition Complex Ar-Pd(II)(L)-Br pd0->oa_complex Oxidative Addition amine_coord Amine Coordination [Ar-Pd(II)(L)(H-Amine)]+ oa_complex->amine_coord Ligand Exchange deprotonation Deprotonated Complex Ar-Pd(II)(L)(Amine) amine_coord->deprotonation Deprotonation deprotonation->pd0 Reductive Elimination product Ar-NR₂ (Product) deprotonation->product arbr Ar-Br (4-amino-2-bromobenzonitrile) arbr->oa_complex amine R₂NH (Boc-Piperazine) amine->amine_coord base Base (NaOtBu) base->deprotonation Base-H⁺

Figure 2: Simplified Buchwald-Hartwig catalytic cycle.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierComments
4-Amino-2-bromobenzonitrile≥97%Sigma-AldrichStore under nitrogen.
tert-Butyl piperazine-1-carboxylate≥98%Combi-BlocksAlso known as N-Boc-piperazine.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst gradeStrem ChemicalsAir and light sensitive.
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)≥98%Sigma-AldrichAir sensitive.
Sodium tert-butoxide (NaOtBu)≥98%, powderAcros OrganicsHighly hygroscopic and corrosive.
TolueneAnhydrous, ≥99.8%Sigma-AldrichUse directly from a solvent purification system or Sure/Seal™ bottle.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor work-up and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Deionized WaterN/AIn-house
Brine (Saturated NaCl solution)N/AIn-house
Magnesium Sulfate (MgSO₄)AnhydrousVWRFor drying organic layers.
Silica Gel230-400 meshSiliCycle Inc.For column chromatography.

Equipment:

  • Two-neck round-bottom flask (100 mL), flame-dried

  • Reflux condenser, flame-dried

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet and bubbler

  • Septa and needles

  • Heating mantle with temperature controller

  • Standard glassware for work-up (separatory funnel, flasks)

  • Rotary evaporator

  • Flash chromatography system or glass column

Step-by-Step Procedure

Rationale for Inert Atmosphere: The Pd(0) species is the active catalyst. It is readily oxidized by atmospheric oxygen to inactive Pd(II), which would halt the catalytic cycle. Similarly, the electron-rich phosphine ligand (XPhos) is susceptible to oxidation. Therefore, maintaining a strict inert atmosphere is paramount for reaction success.

  • Reaction Setup:

    • Assemble a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a steady stream of nitrogen or argon.

  • Reagent Addition:

    • To the cooled flask, add 4-amino-2-bromobenzonitrile (1.97 g, 10.0 mmol, 1.0 eq.), tert-butyl piperazine-1-carboxylate (2.24 g, 12.0 mmol, 1.2 eq.), and sodium tert-butoxide (1.35 g, 14.0 mmol, 1.4 eq.).

    • Expertise Note: Using a slight excess of the amine (1.2 eq.) and base (1.4 eq.) helps drive the reaction to completion and compensates for any potential degradation or impurities.

    • In a separate vial and under the inert atmosphere (e.g., in a glovebox), weigh Pd₂(dba)₃ (91.6 mg, 0.10 mmol, 1 mol% Pd) and XPhos (143 mg, 0.30 mmol, 3 mol%). Add these solids to the reaction flask.

    • Causality: The ligand-to-palladium ratio is crucial. A 2:1 or 3:1 ratio of ligand to Pd is often optimal to ensure the palladium center remains coordinated and stable throughout the catalytic cycle.

    • Evacuate and backfill the flask with nitrogen three times to ensure all oxygen is removed.

  • Reaction Execution:

    • Via syringe, add anhydrous toluene (50 mL) to the flask.

    • Begin vigorous stirring and heat the mixture to 100 °C using a pre-heated heating mantle.

    • Maintain the reaction at this temperature for 12-18 hours. The reaction mixture will typically turn dark brown or black.

    • Self-Validation: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc) or by taking small aliquots for LC-MS analysis. The disappearance of the 4-amino-2-bromobenzonitrile starting material indicates completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding 50 mL of deionized water. Stir for 10 minutes.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL). The brine wash helps to remove residual water and some inorganic salts.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude solid.

  • Purification:

    • Purify the crude material by flash column chromatography on silica gel.

    • Equilibrate the column with 5% ethyl acetate in hexanes.

    • Load the crude product (adsorbed onto a small amount of silica gel for best results) and elute with a gradient of 5% to 40% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (visualized by TLC with UV light) and concentrate under reduced pressure to afford tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate as a pale yellow or off-white solid.

Expected Results and Characterization

ParameterExpected Value
Yield 80-92%
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃)δ ~ 7.20 (d, 1H), 6.25 (dd, 1H), 6.15 (d, 1H), 4.20 (s, 2H, -NH₂), 3.60 (t, 4H), 3.00 (t, 4H), 1.50 (s, 9H) ppm.
¹³C NMR (101 MHz, CDCl₃)δ ~ 155.0, 152.5, 150.0, 118.0, 117.5, 105.0, 100.0, 80.5, 51.0, 44.0, 28.5 ppm.
Mass Spec. (ESI+)m/z = 303.18 [M+H]⁺, 325.16 [M+Na]⁺

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd oxidized).2. Insufficiently anhydrous conditions.3. Base is old or hydrated.1. Ensure a strict inert atmosphere; use fresh Pd₂(dba)₃ and ligand.2. Use freshly distilled/dried solvent.3. Use a fresh bottle of NaOtBu, preferably handled in a glovebox.
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Catalyst deactivation.1. Extend reaction time to 24 hours. Ensure internal temperature is at 100 °C.2. Add a second small portion of catalyst and ligand (e.g., 0.5 mol% Pd, 1.5 mol% ligand) after 12 hours.
Side Product Formation 1. Hydrodehalogenation of starting material.2. Boc-deprotection.1. This can occur if moisture is present. Ensure anhydrous conditions.2. Avoid acidic conditions during work-up. The reaction conditions are basic, so this is unlikely during the reaction itself.

Safety Precautions

  • Palladium Catalysts/Phosphine Ligands: Handle in a fume hood. Avoid inhalation of dust. May cause skin and eye irritation.

  • Sodium tert-butoxide: Highly corrosive and moisture-sensitive. Reacts violently with water. Wear gloves, safety glasses, and a lab coat. Handle only in an inert and dry environment.

  • Toluene: Flammable liquid and vapor. Toxic by inhalation and skin absorption. Work in a well-ventilated fume hood.

  • General: All manipulations should be performed by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, flame-resistant lab coats, and chemical-resistant gloves.

References

  • Google Patents. (n.d.). Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 25, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2021). Buchwald-Hartwig Amination Reagent Guide. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 25, 2026, from [Link]

  • Sharma, S., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Retrieved January 25, 2026, from [Link]

Sources

Application

High-Purity Isolation of tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate via Automated Flash Column Chromatography

An Application Note for Drug Development Professionals Abstract tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. Achieving...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and the final drug product's quality. This application note provides a detailed, field-proven protocol for the efficient purification of this intermediate from a crude reaction mixture using normal-phase flash column chromatography. We will explore the rationale behind the selection of the stationary and mobile phases, a systematic approach to method development using Thin-Layer Chromatography (TLC), and a step-by-step guide to the flash chromatography process, ensuring a final purity of >98%.

Introduction and Principle of Separation

The target compound, tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate, possesses a unique combination of functional groups that dictate its chromatographic behavior. These include:

  • A non-polar, bulky tert-butoxycarbonyl (Boc) protecting group[1].

  • A polar aromatic amine (-NH₂) moiety.

  • A polar cyano (-CN) group.

  • A piperazine core structure.

This structural amalgam results in a molecule of moderate overall polarity. Normal-phase column chromatography is the ideal purification technique, leveraging the principles of adsorption and differential partitioning[2]. In this method, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase[2].

The Causality of Separation: The stationary phase, silica gel, is rich in acidic silanol groups (Si-OH). These sites can form strong hydrogen bonds with polar functional groups on the analyte and impurities. The primary aromatic amine on our target molecule is particularly susceptible to strong interactions, which can lead to poor separation and peak tailing.

Our strategy is twofold:

  • Utilize a solvent gradient to selectively elute compounds based on their polarity. Non-polar impurities will travel through the column faster with a low-polarity mobile phase, while the target compound and more polar impurities will be retained.

  • Incorporate a basic modifier into the mobile phase. The addition of a small amount of triethylamine (TEA) will neutralize the acidic silanol sites on the silica surface, preventing the basic amine group of the target molecule from irreversibly binding or "streaking" down the column[3][4]. This ensures a sharp elution band and high recovery.

Materials, Reagents, and Instrumentation

Materials & Reagents

Item Grade Recommended Supplier
Silica Gel, 60 Å, 230-400 mesh Chromatography Grade Sigma-Aldrich, Fisher Scientific
Crude Compound Mixture - -
Dichloromethane (DCM) HPLC Grade Fisher Scientific
Ethyl Acetate (EtOAc) HPLC Grade Fisher Scientific
Methanol (MeOH) HPLC Grade Fisher Scientific
Triethylamine (TEA) Reagent Grade Sigma-Aldrich
Hexanes HPLC Grade Fisher Scientific
TLC Plates, Silica Gel 60 F₂₅₄ 250 µm MilliporeSigma

| Glass Vials for Fraction Collection | - | VWR |

Instrumentation

Item Description
Flash Chromatography System Automated system with gradient pump and UV detector
Rotary Evaporator For solvent removal post-purification
TLC Developing Chamber -
UV Lamp 254 nm and 365 nm
Glass Chromatography Column If performing manual chromatography

| Analytical Balance | 4-decimal place |

Experimental Protocols

This section details the systematic workflow for purifying the target compound. The process begins with analytical TLC to establish the optimal separation conditions, followed by the preparative flash chromatography procedure.

Protocol 1: Method Development via Thin-Layer Chromatography (TLC)

The goal of this step is to identify a mobile phase composition that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound, ensuring good separation from its impurities.

  • Prepare TLC Chambers: Prepare three separate sealed chambers, each containing a filter paper wick and one of the following solvent systems:

    • System A: 30% Ethyl Acetate in Hexanes

    • System B: 50% Ethyl Acetate in Dichloromethane

    • System C: 5% Methanol in Dichloromethane

  • Add Basic Modifier: To each of the solvent systems above, add triethylamine to a final concentration of 0.5% (v/v). This is crucial for preventing streaking of the amine-containing compound.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in dichloromethane. Using a capillary tube, spot the solution onto three separate TLC plates.

  • Develop and Visualize: Place one plate in each chamber and allow the solvent front to travel to ~1 cm from the top. Remove the plates, mark the solvent front, and allow them to dry completely. Visualize the separated spots under a UV lamp at 254 nm.

  • Analyze and Optimize: Calculate the Rf value for the main spot in each system. The ideal system will show the target spot at an Rf of ~0.3, well-resolved from other spots. Adjust the solvent ratios as needed to achieve this target. For example, if the Rf is too low, increase the concentration of the more polar solvent (EtOAc or MeOH)[5].

Protocol 2: Flash Column Chromatography Purification

This protocol assumes the use of an automated flash system, but the principles apply directly to manual column packing and operation.

  • Column Selection and Equilibration:

    • Based on the amount of crude material, select an appropriately sized pre-packed silica gel column. A general rule is to use a silica-to-crude-material mass ratio of 40:1 to 100:1.

    • Equilibrate the column with the initial mobile phase (the least polar solvent mixture determined from TLC, e.g., 10% EtOAc in Hexanes + 0.5% TEA) for at least 5 column volumes.

  • Sample Preparation (Dry Loading):

    • Dissolve the entire crude sample in a minimal amount of dichloromethane.

    • Add silica gel (~2-3 times the mass of the crude sample) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator until a fine, free-flowing powder is obtained. This is the "dry-loaded" sample.

    • Load this powder into an empty solid-load cartridge compatible with your flash system.

  • Elution and Fraction Collection:

    • Set up the flash chromatography system with the parameters determined from the TLC analysis. A typical gradient elution profile is outlined in the data summary table below.

    • Begin the run. The system will automatically elute the sample with the programmed solvent gradient, monitoring the eluent with the UV detector.

    • Collect fractions based on the UV absorbance peaks corresponding to your target compound.

  • Post-Purification Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product. Use the optimized TLC solvent system from Protocol 1.

    • Combine the fractions that show a single spot corresponding to the Rf of the target compound.

  • Product Isolation:

    • Transfer the combined pure fractions to a round-bottom flask.

    • Remove the solvents using a rotary evaporator[6].

    • Place the resulting solid or oil under high vacuum for several hours to remove any residual solvent.

    • Obtain the mass of the pure, isolated product and calculate the yield. Characterize by ¹H NMR, LC-MS, or other appropriate analytical techniques to confirm identity and purity.

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the entire purification process, from initial analysis to final product isolation.

Purification_Workflow cluster_prep Phase 1: Method Development cluster_main Phase 2: Preparative Chromatography cluster_post Phase 3: Analysis & Isolation TLC_Trials Perform TLC Trials (Hex/EtOAc, DCM/MeOH...) Optimize Optimize Mobile Phase (Target Rf ≈ 0.3) TLC_Trials->Optimize Analyze Rf Dry_Load Prepare Dry-Loaded Sample Optimize->Dry_Load Informs loading & elution Elute Gradient Elution & Fraction Collection Dry_Load->Elute Pack_Equilibrate Equilibrate Flash Column Pack_Equilibrate->Elute Analyze_Fractions Analyze Fractions by TLC Elute->Analyze_Fractions Combine Combine Pure Fractions Analyze_Fractions->Combine Identify pure fractions Evaporate Solvent Evaporation (Rotovap) Combine->Evaporate Pure_Product Pure Product (>98%) Evaporate->Pure_Product Crude_Sample Crude Reaction Mixture Crude_Sample->TLC_Trials

Caption: Workflow for the purification of the target compound.

Data Summary and Expected Results

The following table summarizes the optimized parameters for a typical purification run.

ParameterRecommended Setting / ValueRationale
Stationary Phase Silica Gel, 230-400 meshStandard for normal-phase separation of moderately polar organic molecules[2][7].
TLC Mobile Phase 50% EtOAc in DCM + 0.5% TEAProvides optimal resolution and an ideal Rf value.
Expected TLC Rf ~0.30Ensures the compound is well-retained but elutes in a reasonable time.
Column Elution Gradient: 10% to 60% EtOAc in DCMStarts non-polar to remove early impurities, then increases polarity to elute the target compound[5].
Basic Modifier 0.5% (v/v) Triethylamine (TEA)Prevents peak tailing by neutralizing acidic silica sites[3].
Detection UV, 254 nmThe aromatic ring in the molecule is UV-active.
Expected Outcome White to off-white solidBased on similar compounds described in the literature[8].
Expected Purity >98% (by HPLC/LC-MS)Achievable with the described optimized protocol.

Troubleshooting

ProblemPossible CauseSuggested Solution
Streaking on TLC Plate Compound is too acidic/basic; sample overloaded.Add 0.5-1% TEA (for bases) or acetic acid (for acids) to the mobile phase. Spot a more dilute sample.
Poor Separation Incorrect mobile phase polarity.Re-optimize the mobile phase using TLC. Try a different solvent system (e.g., switch from EtOAc/Hex to MeOH/DCM).
Compound Won't Elute Mobile phase is not polar enough.Increase the percentage of the polar solvent (e.g., methanol) in the mobile phase. Ensure TEA is present.
Cracked Column Bed Improper packing or running the column dry.Ensure the column is fully wetted and equilibrated before loading. Never let the solvent level drop below the top of the silica bed.

Safety Precautions

  • Handle all organic solvents in a well-ventilated fume hood. Dichloromethane is a suspected carcinogen.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • While specific toxicity data for the target compound is not widely published, similar aromatic amines can cause skin and eye irritation[9]. Avoid inhalation, ingestion, and direct skin contact.

  • Consult the Safety Data Sheet (SDS) for all chemicals used in this procedure.

References

  • CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents.
  • Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines - Arkivoc. Available at: [Link]

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Available at: [Link]

  • Column Chromatography - Organic Chemistry at CU Boulder. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. Available at: [Link]

  • (PDF) tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate - ResearchGate. Available at: [Link]

  • tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate - Autech Industry Co.,Limited. Available at: [Link]

  • tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 - PubChem. Available at: [Link]

  • tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate - ChemBK. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • (PDF) Piperazino-functionalized silica gel as a deblocking-scavenging agent for the 9-fluorenylmethoxycarbonyl amino-protecting group - ResearchGate. Available at: [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit. Available at: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. Available at: [Link]

  • Use, cleaning and storage of cyano column and amino column - Hawach. Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column - University of Rochester. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]

  • What is the basic principle for selecting mobile phase in preparative column chromatography? - ResearchGate. Available at: [Link]

  • Tert-butyl 4-((2-aminopyridin-3-yl)(nitroso)amino)piperidine-1-carboxylate - Veeprho. Available at: [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses. Available at: [Link]

Sources

Method

Using tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate in solid-phase synthesis

The Strategic Use of tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate as a Core Scaffold in Solid-Phase Synthesis for Drug Discovery Abstract Solid-phase synthesis (SPS) is a cornerstone of modern drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Use of tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate as a Core Scaffold in Solid-Phase Synthesis for Drug Discovery

Abstract

Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery, enabling the rapid generation of compound libraries through combinatorial chemistry.[1] The selection of a core scaffold is paramount to the success of these libraries, defining the spatial arrangement of pharmacophoric groups. This guide provides an in-depth technical overview and detailed protocols for the application of tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate , a versatile and synthetically valuable scaffold, in solid-phase synthesis workflows. We will explore the causality behind procedural choices, from resin selection and scaffold immobilization to on-resin elaboration and final cleavage, providing researchers with the practical insights required for successful library synthesis.

Scaffold Overview and Strategic Considerations

The utility of a scaffold in combinatorial chemistry is dictated by its structural and chemical properties.[2][3] Tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate presents a unique combination of features that make it an attractive starting point for library development.

1.1. Molecular Structure and Key Features

The scaffold incorporates several key functional domains:

  • A Primary Aromatic Amine (Aniline): This serves as the primary attachment point for immobilization onto a solid support or for the first point of diversification.

  • An Ortho-Cyano Group: This electron-withdrawing group modulates the reactivity of the aniline and serves as a potential handle for further chemical transformations, such as conversion to tetrazoles or amidines.[4][5]

  • A Boc-Protected Piperazine Moiety: The piperazine ring is a common motif in pharmacologically active compounds. The tert-butoxycarbonyl (Boc) group provides robust, acid-labile protection of the distal nitrogen, preventing its participation in reactions until the final deprotection step.[6]

Caption: Key functional domains of the scaffold.
1.2. Physicochemical Properties
PropertyValueSource/Rationale
Molecular Formula C₁₆H₂₂N₄O₂-
Molecular Weight 318.38 g/mol -
Appearance Typically an off-white to yellow solidGeneral observation for similar compounds
Key Reactivity Nucleophilic primary amine, acid-labile Boc groupStandard organic chemistry principles[6][7]
1.3. Rationale for Solid-Phase Application

The decision to use this scaffold is based on sound synthetic strategy:

  • Orthogonal Protection: The Boc group is stable to the basic and neutral conditions often used for coupling reactions on the solid support, but it is readily removed under the strongly acidic conditions used for final cleavage.[8] This orthogonality is fundamental to successful multi-step solid-phase synthesis.

  • Defined Vector for Diversification: The single primary amine provides a specific, unambiguous point for attachment to the resin, ensuring that subsequent chemical additions occur at planned positions.

  • Reduced Reactivity and Selectivity: The ortho-cyano group is strongly electron-withdrawing, which significantly decreases the nucleophilicity of the aniline nitrogen. This is a critical consideration. While it makes the initial coupling reaction more challenging, it can prevent undesired side reactions, such as double additions, that might occur with more reactive diamines.

Foundational Principles of the Solid-Phase Workflow

Solid-phase synthesis (SPS) simplifies complex multi-step syntheses by anchoring the starting material to an insoluble polymer resin.[9] This allows for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[10]

The general workflow follows a cyclical process of deprotection, coupling, and washing, culminating in a final cleavage step to release the desired molecule into solution.

G cluster_cycle Elaboration Cycle (Repeat n times) start Start resin_prep 1. Resin Swelling & Preparation start->resin_prep immobilization 2. Scaffold Immobilization resin_prep->immobilization wash1 Wash immobilization->wash1 deprotection A. Deprotection wash1->deprotection wash2 Wash deprotection->wash2 coupling B. Coupling of Next Building Block wash2->coupling wash3 Wash coupling->wash3 cleavage 3. Final Cleavage & Deprotection wash3->cleavage purification 4. Purification & Analysis cleavage->purification end End Product purification->end

Caption: General workflow for solid-phase synthesis.
Detailed Application Protocols

These protocols are designed for manual solid-phase synthesis in a fritted glass reaction vessel.[9] All steps should be performed in a well-ventilated fume hood.

3.1. Phase 1: Resin Selection and Preparation

Materials:

  • Wang Resin or Rink Amide Resin (pre-loaded with an appropriate linker if necessary)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Solid-phase synthesis vessel with frit and stopcock

Protocol:

  • Place the desired amount of resin (e.g., 100 mg, 0.5-1.0 mmol/g substitution) into the reaction vessel.

  • Add DCM (approx. 10 mL/g of resin) to swell the resin. Agitate gently (e.g., with nitrogen bubbling or a shaker) for 30 minutes.

  • Drain the solvent through the frit.

  • Wash the resin sequentially with DMF (3x), DCM (3x), and finally DMF (2x) to ensure it is clean and properly solvated for the coupling reaction. Drain the final solvent wash completely.

Scientist's Note: The choice of resin is critical. Wang resin will yield a carboxylic acid at the C-terminus upon cleavage, while Rink Amide resin will yield a primary amide. Proper swelling of the polystyrene-based resin is essential to expose the reactive sites within the polymer matrix, ensuring efficient reaction kinetics.

3.2. Phase 2: Scaffold Immobilization

This protocol describes the coupling of the scaffold's primary amine to a carboxylic acid-functionalized resin (e.g., a pre-loaded Wang resin).

Materials:

  • Prepared Resin (from Phase 1)

  • tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate (Scaffold)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • DMF, anhydrous

Protocol:

  • Prepare the coupling solution: In a separate vial, dissolve the scaffold (3 equivalents relative to resin substitution) and HATU (2.9 equivalents) in DMF.

  • Add the coupling solution to the swollen resin in the reaction vessel.

  • Add DIEA (6 equivalents) to the vessel. The solution may change color.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Perform a reaction completion test (see Section 3.3).

  • Once the reaction is complete, drain the reaction mixture.

  • Wash the resin-bound scaffold thoroughly: DMF (3x), DCM (3x), Methanol (2x), DCM (3x).

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Rationale for Reagent Stoichiometry and Choice:

  • Excess Reagents: A 3-fold excess of the scaffold and coupling reagents is used to drive the reaction to completion, a standard practice in solid-phase synthesis.[10]

  • HATU as Coupling Agent: The aniline of the scaffold is weakly nucleophilic due to the ortho-cyano group. A standard carbodiimide coupling agent like DIC might be insufficient. HATU is a highly potent uronium-based activator that creates a reactive acyl-pyridinium intermediate, ensuring efficient acylation of the deactivated aniline.[11]

  • DIEA as Base: DIEA is a non-nucleophilic base used to activate the carboxylic acid and neutralize any protonated species formed during the reaction.[10]

Caption: Schematic of the scaffold immobilization reaction.
3.3. Phase 3: In-Process Monitoring

A protocol is only trustworthy if it is self-validating. Monitoring reaction completion is crucial.

Kaiser (Ninhydrin) Test for Free Amines: The Kaiser test detects free primary amines.[12] Before immobilization, the resin (if amine-functionalized) will test positive (deep blue). After a successful coupling, the test should be negative (yellow/colorless) as the amines have been acylated.

Protocol:

  • Take a small sample of resin beads (2-5 mg) from the reaction vessel.

  • Wash the beads thoroughly with DCM and dry them.

  • Add 2-3 drops each of: (A) 5% ninhydrin in ethanol, (B) 80% phenol in ethanol, and (C) 0.001M KCN in pyridine.

  • Heat the sample at 100°C for 5 minutes.

  • Observe the color:

    • Deep Blue: Incomplete reaction (free amines present).

    • Yellow/Colorless: Complete reaction (no free amines).

FT-IR Spectroscopy: FT-IR can be used to monitor the appearance or disappearance of key functional groups directly on the resin beads.[13] For the immobilization, one would look for the appearance of the amide carbonyl stretch (~1650 cm⁻¹) and the disappearance of the carboxylic acid C=O stretch of the resin.

3.4. Phase 4: Final Cleavage and Deprotection

This step uses a strong acid to cleave the synthesized molecule from the resin and simultaneously remove the Boc protecting group.

Materials:

  • Resin-bound final product

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether, cold

Protocol:

  • Place the dry, resin-bound compound in a reaction vessel.

  • Prepare the cleavage cocktail in a separate vial. A common cocktail is 95% TFA, 2.5% Water, 2.5% TIS .

  • Add the cleavage cocktail to the resin (approx. 10 mL/100 mg of resin).

  • Agitate the mixture at room temperature for 2-3 hours. The resin may shrink and the solution may change color.

  • Filter the solution, collecting the filtrate which now contains the cleaved product.

  • Wash the resin with additional TFA (1x) and DCM (2x), collecting all filtrates.

  • Concentrate the combined filtrates under reduced pressure.

  • Precipitate the crude product by adding the concentrated solution dropwise to a flask of cold diethyl ether.

  • Collect the precipitated solid by filtration or centrifugation.

  • Dry the product under vacuum. The product can then be purified by HPLC.

Rationale for Cleavage Cocktail Components:

  • TFA: A strong acid that cleaves the linker-product bond on acid-labile resins (like Wang or Rink) and removes the Boc protecting group.[14]

  • TIS/Water: These are "scavengers." During Boc deprotection, a reactive tert-butyl cation is formed.[10] Scavengers like TIS trap these cations, preventing them from causing side reactions like alkylating sensitive functional groups on the desired product.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling:

    • TFA: Highly corrosive and volatile. Must be handled in a fume hood. Causes severe burns.[9]

    • DIEA: Corrosive and flammable. Handle in a fume hood.

    • HATU: Potentially explosive; avoid heating. Handle with care.

    • Piperazine Derivatives: Can be irritants or sensitizers. Avoid inhalation of dust and skin contact.[15][16]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]

  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin. Retrieved from [Link]

  • Feher, M., & Schmidt, J. M. (2003). Scaffold Architecture and Pharmacophoric Properties of Natural Products and Trade Drugs: Application in the Design of Natural Product-Based Combinatorial Libraries. Journal of Chemical Information and Computer Sciences, 43(1), 218–227. Retrieved from [Link]

  • Porcheddu, A., Giacomelli, G., & Salaris, M. (2002). Attachment of Unreactive Amines to the Solid Support: Synthesis of Phenyl-Substituted Anilines, 2-Aminopyridines, and 2-Aminopyrimidines. The Journal of Organic Chemistry, 67(26), 9290–9295. Retrieved from [Link]

  • tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate. (2024). LookChem. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Analytical Techniques for Small Molecule Solid Phase Synthesis. (2017). ResearchGate. Retrieved from [Link]

  • Harada, H., et al. (1994). Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines. Chemical & Pharmaceutical Bulletin, 42(12), 2483-2489. Retrieved from [Link]

  • 2-Aminobenzonitrile. (2022). ResearchGate. Retrieved from [Link]

  • An, H., & Cook, P. D. (2000). Combinatorial Chemistry in Drug Discovery. Current Pharmaceutical Design, 6(12), 1287-1304. Retrieved from [Link]

  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. (2023). ChemRxiv. Retrieved from [Link]

  • Facile Cu(I)-Catalyzed Oxidative Coupling of Anilines to Azo Compounds and Hydrazines with Diaziridinone under Mild Conditions. (2015). Organic Letters, 17(24), 6066–6069. Retrieved from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). CEM Corporation. Retrieved from [Link]

  • Peptide synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • COMBINATORIAL COMPOUND LIBRARIES FOR DRUG DISCOVERY: AN ONGOING CHALLENGE. (n.d.). Nature. Retrieved from [Link]

  • FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. (n.d.). University of Southampton. Retrieved from [Link]

  • What happens when Boc deprotection is done in a closed system in the case of solid phase synthesis? (2014). ResearchGate. Retrieved from [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2022). MDPI. Retrieved from [Link]

  • Scaffold diversity of natural products: inspiration for combinatorial library design. (2008). Natural Product Reports, 25(5), 892-908. Retrieved from [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (2015). ResearchGate. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Analytical Methods for Solid Phase Peptide Synthesis. (2004). Current Protein & Peptide Science, 5(1), 19-30. Retrieved from [Link]

  • Combinatorial Chemistry. (n.d.). Providence Women's College Calicut. Retrieved from [Link]

  • Synthesis of 4-Arylaminoquinazolines and 2-Aryl-4-arylaminoquinazolines from 2-Aminobenzonitrile, Anilines and Formic Acid or Benzaldehydes. (2006). ResearchGate. Retrieved from [Link]

  • Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. (2023). ACS Publications. Retrieved from [Link]

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. (2020). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 5), 754–758. Retrieved from [Link]

  • Does anyone have experience with amide coupling reaction of aniline? (2014). ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Piperazine Arylation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for piperazine arylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for piperazine arylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-N cross-coupling reactions involving the piperazine scaffold. The piperazine moiety is a cornerstone in medicinal chemistry, celebrated for its ability to modulate physicochemical properties and serve as a versatile scaffold.[1][2] However, its symmetrical nature and two reactive nitrogen atoms present unique challenges in achieving selective and high-yielding arylation.

This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common experimental issues and optimize your reaction conditions for success.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for piperazine arylation and which one should I start with?

The most robust and widely used method for piperazine arylation is the Palladium-catalyzed Buchwald-Hartwig amination .[3][4] This cross-coupling reaction offers broad functional group tolerance, high efficiency, and milder conditions compared to older methods like the Ullmann condensation. For most applications, especially in a drug discovery context, the Buchwald-Hartwig reaction is the recommended starting point due to its versatility and the extensive literature available for troubleshooting.[5][6]

Q2: I'm getting a significant amount of the diarylated product. How can I favor mono-arylation?

This is the most common challenge with unsubstituted piperazine. Several strategies can be employed to promote mono-arylation:

  • Stoichiometry Control: Use a significant excess of piperazine relative to the aryl halide (e.g., 2 to 8 equivalents).[1] This statistically favors the reaction of the aryl halide with an unreacted piperazine molecule over the already-arylated product.

  • Slow Addition: If feasible, slowly adding the aryl halide to the reaction mixture can help maintain a low concentration of the electrophile, further suppressing the second arylation.

  • Protecting Groups: When precise control is needed, using a mono-protected piperazine (e.g., N-Boc-piperazine) is the most reliable method.[5] The protecting group can be removed in a subsequent step.

  • Reaction Monitoring: Carefully monitor the reaction by LC-MS or TLC. Stop the reaction as soon as the starting aryl halide is consumed to prevent the subsequent formation of the diarylated product.[7]

Q3: Which catalyst/ligand system is a good starting point for my specific aryl halide?

The choice of catalyst and ligand is critical and substrate-dependent.[3] For a general screening approach:

  • For Aryl Bromides/Chlorides: A combination of a Palladium(0) source (like Pd₂(dba)₃ or Pd(OAc)₂) with a sterically hindered, electron-rich biaryl phosphine ligand is the gold standard. Start with ligands like RuPhos for secondary amines like piperazine or more advanced ligands like BrettPhos .[3]

  • For Aryl Chlorides (less reactive): These often require more electron-rich and bulky ligands to facilitate the challenging oxidative addition step. Ligands from the Buchwald portfolio (e.g., XPhos, RuPhos) are excellent choices.[4][8][9]

  • Pre-catalysts: To improve reproducibility and ease of handling, consider using commercially available Pd pre-catalysts (e.g., XPhos Pd G3, RuPhos Pd G3). These are air-stable complexes that rapidly form the active Pd(0) species in solution.[10]

Q4: How critical is it to maintain an inert atmosphere?

Absolutely critical. The active Pd(0) catalyst is highly sensitive to oxygen. Exposure to air can lead to the oxidation of the phosphine ligands and the palladium center, effectively killing the catalyst and halting the reaction. Always assemble your reaction under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox. Ensure your solvents are properly degassed before use.[11]

Troubleshooting Guide

This section addresses specific experimental failures. Follow the logical workflow below to diagnose and solve common issues.

G cluster_start cluster_problem cluster_causes cluster_solutions start Start Reaction Monitoring (TLC / LC-MS) problem Low or No Conversion? start->problem cause1 Cause: Inactive Catalyst - Old/Decomposed Pre-catalyst - Oxygen/Moisture Contamination - Ligand Degradation problem->cause1 Yes cause2 Cause: Incorrect Base - pKa too low for substrate - Poor solubility - Base-sensitive functional groups problem->cause2 Yes cause3 Cause: Sub-optimal Conditions - Temperature too low - Insufficient reaction time - Poor solvent choice (solubility issues) problem->cause3 Yes end end problem->end No, good conversion. Proceed to workup. sol1 Solution: - Use fresh catalyst/ligand - Ensure inert atmosphere (degas solvent) - Use air-stable pre-catalyst cause1->sol1 sol2 Solution: - Switch to a stronger base (e.g., NaOtBu) - Use a more soluble base (e.g., LHMDS) - Use a weaker base for sensitive substrates (e.g., K₂CO₃) cause2->sol2 sol3 Solution: - Increase temperature incrementally (e.g., 80-110 °C) - Extend reaction time - Screen solvents (Toluene, Dioxane, THF) cause3->sol3

Caption: A logical workflow for troubleshooting low-conversion issues.

Problem 1: Low or No Conversion of Starting Material

You've run the reaction for the specified time, but analysis shows mostly unreacted aryl halide and/or piperazine.

  • Possible Cause 1: Inactive Catalyst System

    • Explanation: The active Pd(0) species is the engine of the catalytic cycle. If it fails to form or is deactivated, the reaction will not proceed. This can be due to oxidation from atmospheric oxygen, degradation of the phosphine ligand, or using a poor-quality palladium source.[10]

    • Solution:

      • Use Fresh Reagents: Ensure your palladium precursor and phosphine ligand are from a reliable source and have been stored properly. For maximum reliability, use a commercially available, air-stable pre-catalyst.[12]

      • Ensure Inert Conditions: Use anhydrous, degassed solvents. Assemble the reaction under a positive pressure of nitrogen or argon. Purge the reaction vessel thoroughly before adding reagents.

      • Ligand Choice: If you suspect ligand degradation, consider switching to a more robust ligand. The sterically hindered biaryl phosphine ligands are generally more stable than simpler phosphines like P(t-Bu)₃.

  • Possible Cause 2: Incorrect Base Selection

    • Explanation: The base plays a crucial role in the catalytic cycle, typically by deprotonating the piperazine nitrogen to make it a more potent nucleophile.[3] If the base is too weak (e.g., K₂CO₃ for a less reactive aryl chloride), the reaction may not start. Conversely, a very strong base like NaOtBu might degrade sensitive functional groups on your substrates.[11][12] Base solubility is also key; an insoluble base can lead to poor performance.[10][12]

    • Solution:

      • Match Base Strength to Substrate: For unactivated aryl chlorides, a strong base like Sodium tert-butoxide (NaOtBu) or LHMDS is often necessary.[4][10] For more reactive aryl bromides or substrates with base-sensitive groups (like esters), a weaker base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) may be optimal.[12]

      • Check Solubility: Ensure the base has some solubility in the reaction solvent. Finely powdered bases are often advantageous for heterogeneous mixtures.[12]

  • Possible Cause 3: Sub-optimal Temperature or Solvent

    • Explanation: Buchwald-Hartwig reactions are typically run at elevated temperatures (80-110 °C) to drive the reaction forward, particularly the oxidative addition and reductive elimination steps.[7][13] Insolubility of any of the starting materials is a common and often underestimated reason for reaction failure.[10]

    • Solution:

      • Optimize Temperature: If the reaction is sluggish at 80 °C, try increasing the temperature to 100 or 110 °C, monitoring for any signs of decomposition.

      • Solvent Screening: The most common solvents are toluene, dioxane, and THF. If you observe poor solubility, consider screening other solvents like CPME or t-AmOH.[10] Avoid chlorinated solvents, acetonitrile, or pyridine as they can inhibit the catalyst.[10]

Problem 2: Hydrodehalogenation of the Aryl Halide is a Major Side Reaction

You observe a significant amount of the arene byproduct where the halogen has been replaced by a hydrogen atom.

  • Possible Cause: Presence of Water or β-Hydride Elimination Pathways

    • Explanation: Hydrodehalogenation can occur through several pathways. Trace water can quench reactive intermediates. More commonly, if the phosphine ligand is not bulky enough, β-hydride elimination from the palladium-amido intermediate can occur, leading to catalyst decomposition and side products. The choice of base can also influence this side reaction.[7]

    • Solution:

      • Strictly Anhydrous Conditions: Double-check that all reagents and solvents are dry.

      • Use a Bulky Ligand: Employing a sterically hindered ligand (e.g., XPhos, tBuXPhos) can sterically disfavor the conformation required for β-hydride elimination.

      • Base Modification: In some cases, switching from an alkoxide base (NaOtBu) to a phosphate or carbonate base can suppress this side reaction.

Key Protocols & Methodologies

General Protocol for a Screening Reaction of Piperazine Arylation

This protocol is a robust starting point for optimizing the mono-arylation of piperazine with an aryl bromide.

Reagents & Equipment:

  • Aryl Bromide (1.0 equiv)

  • Piperazine (4.0 equiv)

  • Palladium Pre-catalyst (e.g., RuPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene (or Dioxane)

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

Procedure:

  • Setup: To an oven-dried Schlenk flask under a positive pressure of inert gas, add the aryl bromide (1.0 equiv), piperazine (4.0 equiv), and Sodium tert-butoxide (1.4 equiv).

  • Catalyst Addition: Add the RuPhos Pd G3 pre-catalyst (0.02 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the disappearance of the aryl bromide.[13]

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[13]

Data Summary: Recommended Starting Conditions

The following table provides recommended starting points for various aryl halides. Optimization will likely be required.

Aryl Halide TypeRecommended LigandRecommended BaseTypical SolventTemperature (°C)
Aryl Iodide RuPhos, SPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane80 - 100
Aryl Bromide RuPhos, XPhos, BrettPhosNaOtBu, K₃PO₄Toluene, Dioxane90 - 110
Aryl Chloride XPhos, RuPhos, BrettPhosNaOtBu, LHMDSToluene, Dioxane100 - 120
Aryl Tosylate/Triflate SPhos, XPhosK₂CO₃, Cs₂CO₃Dioxane, THF80 - 110
Visualization of the Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination amido_complex L-Pd(II)(Ar)(NR₂) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0  Regenerates  Catalyst product Product (Ar-NR₂) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition piperazine Piperazine (HNR₂) piperazine->amine_coordination base Base base->amine_coordination

Caption: The catalytic cycle for the Buchwald-Hartwig amination of piperazine.

References

  • Kumar, A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Mishra, S., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

  • Reilly, S. W., & Mach, R. H. (2017). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Publications. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Nasr, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines. Available at: [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

  • Sergeev, D. S., et al. (2022). Methods for the catalytic synthesis of piperazine. ResearchGate. Available at: [Link]

  • Ziessel, R., et al. (2007). A rational protocol for the synthesis of arylated bipyridine ligands via a cycloaddition pathway. PubMed. Available at: [Link]

  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available at: [Link]

  • Bentham Science Publisher. (n.d.). Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions to Synthesize Bipyridines and Their Analogues. Available at: [Link]

  • RSC Publishing. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. Available at: [Link]

Sources

Optimization

Technical Support Center: Catalyst Residue Removal in Piperazine Synthesis

Welcome to the technical support center for scientists and researchers engaged in the synthesis of piperazine and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to add...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scientists and researchers engaged in the synthesis of piperazine and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address the critical challenge of removing catalyst residues from your final product. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount, and effective removal of metal catalysts is a non-negotiable step in drug development.

This document is structured to provide immediate answers to common questions and to guide you through complex purification challenges with logical, field-proven strategies.

Frequently Asked Questions (FAQs)
Q1: What are the most common metal catalyst residues I might encounter in my piperazine synthesis?

The type of residual metal is directly linked to the synthetic route employed. Common catalytic systems for creating piperazine scaffolds include:

  • Palladium (Pd): Extensively used in C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form arylpiperazines.[1]

  • Nickel (Ni): Frequently used in hydrogenation and reductive amination processes, including Raney Nickel.[2]

  • Copper (Cu): Employed in various coupling reactions and cyclization protocols. The "tin amine protocol" (SnAP) for piperazine synthesis, for example, can utilize stoichiometric or catalytic amounts of copper.[3]

  • Ruthenium (Ru) & Iridium (Ir): These are common in modern photoredox and C-H functionalization methodologies, which are increasingly used for novel piperazine synthesis.[1][4]

  • Cobalt (Co), Chromium (Cr), Thorium (Th): Found in catalysts for industrial-scale synthesis from bulk starting materials like monoethanolamine (MEA).[2]

Q2: Why is the complete removal of these catalyst residues so critical?

There are three primary drivers for meticulous catalyst removal:

  • Regulatory Compliance: Health authorities like the European Medicines Agency (EMA) and the U.S. FDA have stringent limits on elemental impurities in final drug products. These are outlined in guidelines such as ICH Q3D, which classifies metals based on their toxicity.[5]

  • Downstream Chemistry: Residual metals can act as poisons for catalysts used in subsequent synthetic steps, leading to failed or incomplete reactions.

  • Product Stability and Toxicity: Metal residues can potentially catalyze degradation of the API over time or exhibit inherent toxicity, compromising the safety and shelf-life of the final drug product.

Q3: What are the acceptable limits for catalyst residues in a pharmaceutical intermediate or API?

Acceptable limits are defined by regulatory bodies and are based on the Permitted Daily Exposure (PDE) for a given element. The concentration limit in the API (in ppm) depends on the maximum daily dose of the drug.

For example, the EMA classifies catalyst metals into several classes.[5] Class 1 metals (e.g., Pt, Pd, Ir, Rh, Ru) are of high concern, and their limits are strictly controlled.

Table 1: Examples of EMA Limits for Common Catalyst Residues

Catalyst MetalClassOral Concentration Limit (ppm)
Palladium (Pd)1B10
Nickel (Ni)2A20
Copper (Cu)3250
Iridium (Ir)1B10
Ruthenium (Ru)1B10
Note: These are general limits and can vary based on the specific drug and its administration route. Always consult the latest ICH Q3D guidelines.
Q4: What are the primary strategies for removing catalyst residues?

The main approaches can be categorized as follows:

  • Adsorption: Using materials with a high surface area and affinity for the metal, such as activated carbon or functionalized silica gels (metal scavengers).

  • Extraction: Utilizing a liquid-liquid extraction with an aqueous solution containing a chelating agent to pull the metal out of the organic phase.

  • Crystallization: Purifying the desired piperazine product by crystallization, leaving the metallic impurities behind in the mother liquor.

  • Filtration: A basic but crucial step, especially for heterogeneous catalysts. However, it is often insufficient on its own due to leaching or the presence of fine particles.[6]

Troubleshooting Guide: Palladium Residue

Scenario: You have performed a Buchwald-Hartwig amination to synthesize an N-arylpiperazine using a Pd/phosphine catalyst. After initial workup and filtration, ICP-MS analysis shows palladium levels >100 ppm.

Q: High palladium levels persist after standard filtration. What is the likely cause?

The piperazine moiety itself is an excellent bidentate ligand for palladium. It can chelate leached palladium from the catalyst, forming a stable, soluble complex that passes through standard filters. Furthermore, phosphine ligands used in the reaction can also form highly soluble complexes with palladium, making removal difficult.

Q: What is the most effective first-line strategy to remove this soluble palladium?

The use of specialized metal scavengers is the industry-standard approach due to their high efficiency and selectivity.[7][8] Thiol-functionalized silica gels are particularly effective for soft metals like palladium.

  • Dissolution: Dissolve the crude piperazine product in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) at a concentration of 50-100 mg/mL.

  • Scavenger Addition: Add 3-5 equivalents (by weight relative to the initial catalyst loading) of a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol, QuadraSil® MP).

  • Agitation & Heating: Stir the mixture vigorously. Heating to 40-60°C can significantly improve the scavenging kinetics. The optimal time can range from 2 to 24 hours. Monitor the progress by taking small aliquots for ICP analysis.

  • Filtration: Once scavenging is complete, cool the mixture to room temperature and filter off the scavenger through a pad of Celite®. Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product.

Scavenging_Mechanism cluster_0 Initial State in Solution cluster_1 Scavenging Process cluster_2 Final State Product Piperazine Product Clean_Product Purified Product (in solution) Product->Clean_Product Remains in solution Pd_Complex Soluble Pd-Ligand Complex Scavenger Thiol Scavenger (-SH Functional Group) Pd_Complex->Scavenger Pd is captured by thiol group Bound_Pd Scavenger-Bound Pd (Solid) Scavenger->Bound_Pd Forms solid waste

Caption: General troubleshooting workflow for catalyst residue removal.
Analytical Verification
Q: How can I reliably measure the concentration of residual metals in my final product?

Visual inspection is not sufficient. Quantitative analysis using highly sensitive instrumentation is required by all regulatory agencies.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis, offering detection limits in the parts-per-billion (ppb) range. It is the preferred method for regulatory submissions.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Also a very powerful technique, suitable for detection in the parts-per-million (ppm) range. It is robust and widely used for process monitoring.

  • Atomic Absorption (AA) Spectroscopy: A less sensitive but still useful technique for quantifying specific metals, especially at higher concentrations.

Validation of these analytical methods must conform to ICH Q2 guidelines to ensure accuracy, precision, and reliability. [5]

References
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Organics. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Processes. [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

  • Methods for the catalytic synthesis of piperazine. (2022). Catalysis in Industry. [Link]

  • Synthesis of Piperazines by C-H Functionalization. (n.d.). MDPI Encyclopedia. [Link]

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023). ACS Catalysis. [Link]

  • Method for the preparation of piperazine and its derivatives. (2003).
  • Guideline on the specification limits for residues of metal catalysts. (2008). European Medicines Agency (EMA). [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. [Link]

  • Recovery and purification of piperazine. (1969).
  • Method of removing catalyst. (1997).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of spectroscopic techniques for the analysis of tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutically active compounds. We will delve into the expected data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS), offering a rationale for experimental choices and a framework for data interpretation.

Introduction: The Importance of Structural Elucidation

tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate (Molecular Formula: C₁₆H₂₂N₄O₂, Molecular Weight: 302.37 g/mol ) is a substituted piperazine derivative. The piperazine moiety is a prevalent scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents.[1] The Boc (tert-butoxycarbonyl) protecting group offers a strategic advantage in multi-step syntheses by preventing unwanted reactions of the piperazine nitrogen.[2] Given its role as a building block, stringent structural verification is paramount to ensure the integrity of the final active pharmaceutical ingredient (API). Spectroscopic analysis provides a detailed fingerprint of the molecule, allowing for confident identification and purity assessment.

Analytical Workflow: A Multi-Technique Approach

Analytical_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Spectroscopic Analysis cluster_Confirmation Data Interpretation & Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Backbone FTIR FT-IR Spectroscopy Purification->FTIR Functional Groups LCMS LC-MS Purification->LCMS Molecular Weight & Purity Data_Analysis Combined Data Analysis NMR->Data_Analysis FTIR->Data_Analysis LCMS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: A typical analytical workflow for the structural confirmation of a synthesized compound.

Experimental Protocols and Predicted Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with amine protons to observe their exchangeable nature.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition (¹H NMR): Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquisition (¹³C NMR): Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be beneficial to distinguish between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.3 - 7.5d1HAr-H (H-6)Ortho to the electron-withdrawing cyano group, deshielded.
~6.8 - 7.0dd1HAr-H (H-5)Ortho to the amino group, shielded.
~6.7 - 6.9d1HAr-H (H-3)Meta to the amino group.
~4.2br s2H-NH₂ Broad signal due to quadrupole broadening and potential exchange.
~3.6 - 3.8t4HPiperazine-H (Boc side)Protons adjacent to the nitrogen bearing the electron-withdrawing Boc group are deshielded.
~3.0 - 3.2t4HPiperazine-H (Aryl side)Protons adjacent to the nitrogen attached to the aromatic ring.
1.48s9H-C(CH₃ )₃Characteristic singlet for the tert-butyl group of the Boc protector.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~154.7C =O (Boc)Carbonyl carbon of the carbamate.
~150Ar-C (C-4)Aromatic carbon attached to the amino group, shielded.
~140Ar-C (C-1)Aromatic carbon attached to the piperazine nitrogen.
~133Ar-C (C-6)Aromatic carbon ortho to the cyano group.
~120Ar-C (C-5)Aromatic carbon.
~118-C ≡NCyano carbon.
~115Ar-C (C-3)Aromatic carbon.
~100Ar-C (C-2)Aromatic carbon attached to the cyano group.
~80.0-C (CH₃)₃Quaternary carbon of the Boc group.
~50Piperazine-C (Aryl side)Piperazine carbons adjacent to the aryl-substituted nitrogen.
~44Piperazine-C (Boc side)Piperazine carbons adjacent to the Boc-protected nitrogen.
28.4-C(C H₃)₃Methyl carbons of the Boc group.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrument: A standard FT-IR spectrometer.

  • Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Predicted FT-IR Data:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3450-3300Medium, Sharp (doublet)N-H stretch (primary amine)Characteristic of the -NH₂ group.
~2975MediumC-H stretch (aliphatic)C-H bonds of the piperazine and Boc groups.
~2220Medium, SharpC≡N stretch (nitrile)Characteristic of the cyano group.
~1690StrongC=O stretch (carbamate)Carbonyl of the Boc protecting group.
~1600, ~1500MediumC=C stretch (aromatic)Aromatic ring vibrations.
~1240, ~1160StrongC-N stretchC-N bonds of the amine and piperazine.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides crucial information about the molecular weight and purity of the compound.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a suitable reversed-phase column (e.g., C18). A gradient elution with mobile phases such as water and acetonitrile (both often containing 0.1% formic acid to aid ionization) is typical.

  • MS System: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).

  • Acquisition: Acquire data in positive ion mode.

Predicted Mass Spectrometry Data:

m/zAssignmentRationale
303.18[M+H]⁺The protonated molecular ion. This is the primary confirmation of the molecular weight.
247.12[M - C₄H₈ + H]⁺ or [M - 56 + H]⁺Loss of isobutylene from the Boc group.
203.15[M - Boc + H]⁺Loss of the entire Boc group (C₅H₉O₂).

Comparison with Alternatives: Justifying the Analytical Choices

While the combination of NMR, FT-IR, and LC-MS provides a comprehensive analysis, it is important to understand why this specific suite of techniques is preferred over other alternatives.

Analytical_Technique_Selection cluster_Primary Primary Techniques cluster_Secondary Alternative/Complementary Techniques Compound tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate NMR NMR (¹H, ¹³C) Compound->NMR Detailed Structure MS Mass Spectrometry Compound->MS Molecular Weight IR FT-IR Compound->IR Functional Groups UVVis UV-Vis Spectroscopy NMR->UVVis Less structural detail Elemental Elemental Analysis MS->Elemental Only elemental composition XRay X-Ray Crystallography IR->XRay Requires single crystal

Sources

Comparative

A Comparative Guide to the Synthesis of CDK4/6 Inhibitor Precursors: Spotlight on tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapies, inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) have emerged as pivotal agents, particularly in the t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapies, inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) have emerged as pivotal agents, particularly in the treatment of hormone receptor-positive (HR+) breast cancer. The intricate synthesis of these life-saving drugs, including Palbociclib, Ribociclib, and Abemaciclib, relies on the efficient and high-purity production of key precursor molecules. This guide provides an in-depth technical comparison of the synthesis of tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate and other critical precursors for the leading CDK4/6 inhibitors, offering valuable insights for researchers and drug development professionals.

The Central Role of CDK4/6 in Cell Cycle Regulation

The progression of the cell cycle is a tightly regulated process, with checkpoints ensuring the fidelity of cell division. The CDK4/6-Cyclin D complex acts as a critical checkpoint in the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle.[1][2] In many cancers, deregulation of this pathway leads to uncontrolled cell proliferation.[2] CDK4/6 inhibitors function by blocking the kinase activity of this complex, thereby preventing the phosphorylation of the retinoblastoma protein (Rb). This maintains the Rb-E2F transcription factor complex, halting the cell cycle in the G1 phase and inhibiting tumor growth.[1][3]

CDK4_6_Pathway Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Rb Cyclin D-CDK4/6 Complex->Rb Phosphorylation Rb-E2F Complex Rb-E2F Complex Rb->Rb-E2F Complex releases E2F E2F G1/S Phase Transition G1/S Phase Transition E2F->G1/S Phase Transition drives Rb-E2F Complex->Rb Rb-E2F Complex->E2F CDK4/6 Inhibitors CDK4/6 Inhibitors CDK4/6 Inhibitors->Cyclin D-CDK4/6 Complex inhibit

Caption: Simplified CDK4/6 signaling pathway and the mechanism of action of CDK4/6 inhibitors.

Synthesis and Comparative Analysis of Key Precursors

The efficiency, scalability, and purity of the final active pharmaceutical ingredient (API) are intrinsically linked to the quality of its precursors. Here, we compare the synthesis of several key intermediates.

tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate

While not a direct precursor to the three most prominent FDA-approved CDK4/6 inhibitors, tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate represents a valuable structural motif in medicinal chemistry for the development of novel kinase inhibitors. Its synthesis provides a useful case study in the construction of substituted phenylpiperazine scaffolds. A plausible synthetic approach, based on analogous reactions, involves a nucleophilic aromatic substitution or a Buchwald-Hartwig amination.

Hypothetical Synthesis Workflow:

TBCP_Synthesis start 4-Amino-2-fluorobenzonitrile + tert-Butyl piperazine-1-carboxylate reaction Nucleophilic Aromatic Substitution (e.g., K2CO3, DMSO, heat) start->reaction product tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate reaction->product

Caption: A potential synthetic route to tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate.

Detailed Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 4-amino-2-fluorobenzonitrile (1.0 eq) and tert-butyl piperazine-1-carboxylate (1.1 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.

Expected Performance: Based on similar reported reactions, this synthesis could potentially achieve a yield in the range of 70-85%, with a purity of >98% as determined by HPLC.

Precursor for Palbociclib: tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

This key intermediate for the synthesis of Palbociclib can be efficiently prepared via a one-step photocatalytic process.[1]

Synthesis Workflow:

Palbociclib_Precursor_Synthesis start 2-Aminopyridine + tert-Butyl piperazine-1-carboxylate reaction Photocatalytic C-N Coupling (Acridine salt catalyst, oxidant, visible light) start->reaction product tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate reaction->product

Caption: One-step photocatalytic synthesis of a key Palbociclib precursor.

Detailed Experimental Protocol: [1]

  • Reaction Setup: In a reaction vessel, combine 2-aminopyridine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.0 eq), an acridine salt photocatalyst (e.g., 0.1 eq), and an oxidant (e.g., 2,2,6,6-tetramethylpiperidine-1-oxyl, 0.5 eq) in anhydrous dichloroethane.

  • Reaction Conditions: Replace the atmosphere with oxygen and irradiate the mixture with a blue LED light source for 10 hours.

  • Work-up and Purification: After the reaction is complete, concentrate the filtrate and purify the residue by column chromatography to yield the final product as a colorless to white solid.

Reported Performance: This method boasts a high yield of up to 95%.[1]

Precursor for Ribociclib: 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

The synthesis of this Ribociclib intermediate involves a multi-step sequence.

Synthesis Workflow:

Ribociclib_Precursor_Synthesis start 5-Bromo-2,4-dichloropyrimidine step1 Substitution with Cyclopentylamine start->step1 intermediate1 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine step1->intermediate1 step2 Sonogashira Coupling intermediate1->step2 intermediate2 Alkynylpyrimidine derivative step2->intermediate2 step3 Cyclization intermediate2->step3 intermediate3 Pyrrolo[2,3-d]pyrimidine derivative step3->intermediate3 step4 Oxidation & Amidation intermediate3->step4 product 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide step4->product

Caption: Multi-step synthesis of a key Ribociclib precursor.

Detailed Experimental Protocol (Summary of Key Steps):

A detailed multi-step synthesis has been reported, which includes a Sonogashira coupling and a cyclization reaction, followed by oxidation and amidation to furnish the desired product.

Reported Performance: The overall yield for this multi-step synthesis is reported to be around 51%, with a high purity of 99.2% as determined by HPLC.

Precursor for Abemaciclib: 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine

The synthesis of this key Abemaciclib intermediate can be achieved through a reductive amination process.

Synthesis Workflow:

Abemaciclib_Precursor_Synthesis start 5-(Aminomethyl)pyridin-2-amine + N,N-Diethylethylamine reaction Reductive Amination (e.g., K2CO3, 1,2-dichloroethane) start->reaction product 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine reaction->product

Caption: Synthesis of a key Abemaciclib precursor via reductive amination.

Comparative Performance Data

PrecursorTarget DrugSynthesis StepsOverall Yield (%)Purity (%)Key Advantages
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylateNovel Kinase Inhibitors1 (Hypothetical)70-85 (Estimated)>98 (Estimated)Access to a unique chemical scaffold
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylatePalbociclib195Not specifiedHigh-yielding, one-step, photocatalytic
2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamideRibociclibMulti-step5199.2 (HPLC)Well-established route, high purity
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amineAbemaciclib182.799.3Good yield, high purity

Conclusion

The efficient synthesis of high-purity precursors is a cornerstone of successful CDK4/6 inhibitor drug development. While tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate may not be a direct precursor to the current leading CDK4/6 inhibitors, its synthesis highlights common strategies for constructing the arylamino-piperazine moiety that is a feature of many kinase inhibitors. The precursors for Palbociclib, Ribociclib, and Abemaciclib each present distinct synthetic challenges and advantages. The one-step, high-yield photocatalytic synthesis of the Palbociclib precursor is particularly noteworthy for its efficiency. In contrast, the multi-step synthesis of the Ribociclib precursor, while lower in overall yield, results in a highly pure product. The synthesis of the Abemaciclib precursor offers a balance of good yield and high purity in a single step.

This comparative guide underscores the importance of optimizing synthetic routes to these critical precursors to ensure the scalable and cost-effective production of these vital cancer therapeutics. Further research into novel and more efficient synthetic methodologies will continue to be a key driver of innovation in this field.

References

  • CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents.
  • Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib - Longdom Publishing. Available at: [Link]

  • Development of CDK4/6 Inhibitors: A Five Years Update - MDPI. Available at: [Link]

  • CDK4/6 inhibitors: a brief overview and prospective research directions - PMC. Available at: [Link]

  • Advances in the Synthesis Process of Antitumor Drugs CDK4/6 Inhibitors - sioc-journal.cn. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Aminocyanophenylpiperazine Compounds

Introduction: The Imperative of Selectivity for Aminocyanophenylpiperazine Compounds The aminocyanophenylpiperazine (ACPP) scaffold is a cornerstone in modern medicinal chemistry, particularly for neurologically active a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity for Aminocyanophenylpiperazine Compounds

The aminocyanophenylpiperazine (ACPP) scaffold is a cornerstone in modern medicinal chemistry, particularly for neurologically active agents. Compounds derived from this core structure, such as the anxiolytic tandospirone, have demonstrated significant therapeutic potential, primarily through their potent interaction with serotonin 5-HT1A receptors.[1][2] The therapeutic success of ACPP derivatives hinges not only on their high affinity for their primary target but, critically, on their selectivity and minimal interaction with a wide array of other biological macromolecules.

Off-target interactions, or cross-reactivity, can lead to a spectrum of undesirable outcomes, from diminished therapeutic efficacy to severe adverse drug reactions.[3] For ACPP compounds, which are designed to act within the complex and highly interconnected central nervous system, a thorough understanding of their cross-reactivity profile is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret cross-reactivity studies for this important class of compounds. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a comparative analysis to illustrate the practical application of these principles.

Designing a Robust Cross-Reactivity Screening Panel

The selection of a target panel for cross-reactivity screening is a critical step that requires a deep understanding of the compound's structure-activity relationship (SAR) and the broader landscape of G-protein coupled receptors (GPCRs), ion channels, and enzymes. A well-designed panel should encompass:

  • Structurally Related Targets: Receptors and enzymes that share structural homology with the primary target are more likely to exhibit cross-reactivity. For ACPP compounds targeting the 5-HT1A receptor, this would include other serotonin receptor subtypes (e.g., 5-HT2A, 5-HT2C, 5-HT7), as well as adrenergic (α1, α2) and dopaminergic (D1, D2) receptors.[1]

  • Known "Problem" Targets: A standard panel of targets frequently implicated in adverse drug events should be included. This typically includes the hERG potassium channel (associated with cardiotoxicity), muscarinic acetylcholine receptors (anticholinergic side effects), and various cytochrome P450 enzymes (drug-drug interactions).

  • Phenotypic Screening Insights: If early-stage phenotypic screens revealed any unexpected biological activities, the panel should be expanded to include targets that could plausibly mediate those effects.

The goal is not to screen against every known protein, which would be prohibitively expensive, but to make informed decisions to prioritize testing based on risk and likelihood of interaction.[4]

Experimental Methodologies for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach utilizing a combination of in vitro assays is essential for a thorough assessment of cross-reactivity. The following are foundational experimental workflows.

Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are a direct and quantitative method to determine the affinity of a test compound for a specific receptor or transporter. The principle lies in the competition between a radiolabeled ligand with known high affinity for the target and the unlabeled test compound.

Detailed Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

  • Preparation of Cell Membranes:

    • Culture cells expressing the target receptor of interest (e.g., HEK293 cells transfected with the human 5-HT2A receptor).

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and intact cells.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [3H]-ketanserin for the 5-HT2A receptor) to each well.

    • Add increasing concentrations of the unlabeled test ACPP compound to the experimental wells.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known, non-radiolabeled competitor).

  • Incubation and Termination:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filter discs in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Visualization:

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Cell Culture prep2 Homogenization prep1->prep2 prep3 Centrifugation prep2->prep3 prep4 Membrane Isolation prep3->prep4 assay1 Add Radioligand prep4->assay1 assay2 Add Test Compound assay1->assay2 assay3 Incubation assay2->assay3 assay4 Filtration assay3->assay4 analysis1 Scintillation Counting assay4->analysis1 analysis2 Calculate Specific Binding analysis1->analysis2 analysis3 Generate Dose-Response Curve analysis2->analysis3 analysis4 Determine IC50 and Ki analysis3->analysis4 Gi_Signaling_Pathway ACPP ACPP Compound (Agonist) Receptor 5-HT1A Receptor (Gi-coupled) ACPP->Receptor binds G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates

Caption: Gi-coupled receptor signaling pathway.

Comparative Analysis of Cross-Reactivity Profiles

To illustrate the application of these methodologies, the following table presents hypothetical but representative cross-reactivity data for three ACPP compounds. Compound A is the lead candidate, while Compounds B and C are structural analogs. The data is presented as Ki values (in nM) from radioligand binding assays. A lower Ki value indicates higher binding affinity.

TargetCompound A (Ki, nM)Compound B (Ki, nM)Compound C (Ki, nM)
5-HT1A (Primary Target) 5.2 8.1 3.5
5-HT2A>10,0005508,900
5-HT2C8,5001,200>10,000
α1-Adrenergic2,5001504,500
α2-Adrenergic1,8009802,100
D2 Dopamine>10,0002,300>10,000
hERG Channel>10,000800>10,000

Interpretation of the Data:

  • Compound C exhibits the highest affinity for the primary target (5-HT1A) and an excellent selectivity profile, with Ki values for all off-targets being significantly higher. This makes it a strong candidate for further development.

  • Compound A , the initial lead, shows good selectivity but slightly lower affinity for the primary target compared to Compound C.

  • Compound B displays significant cross-reactivity with several off-targets, notably the α1-adrenergic receptor and the hERG channel. The interaction with the α1-adrenergic receptor could lead to cardiovascular side effects such as orthostatic hypotension. The affinity for the hERG channel is a major safety concern due to the risk of QT prolongation and life-threatening arrhythmias. Based on this profile, Compound B would likely be deprioritized.

Conclusion: Integrating Cross-Reactivity Data for Informed Drug Development

A thorough and systematic evaluation of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of rational drug design. For aminocyanophenylpiperazine compounds, where subtle structural modifications can significantly alter the selectivity profile, a comprehensive screening strategy is indispensable. By employing a combination of high-quality binding, enzymatic, and functional assays, and by carefully interpreting the resulting data in the context of therapeutic and safety windows, drug development teams can make more informed decisions. This rigorous approach minimizes the risk of late-stage failures, reduces development costs, and ultimately leads to safer and more effective medicines. The principles and protocols outlined in this guide provide a robust framework for achieving these critical goals.

References

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. National Institutes of Health.[Link]

  • Mechanism of action of novel piperazine containing compound toxicant against human liver cancer cells. ResearchGate.[Link]

  • Cross-Reactivity Assessment. Creative Diagnostics.[Link]

  • The pharmacokinetics and pharmacodynamics of tandospirone in rats exposed to conditioned fear stress. PubMed.[Link]

  • Off Target Effect. Massive Bio.[Link]

  • Gepirone Side Effects: Common, Severe, Long Term. Drugs.com.[Link]

  • Tandospirone. Wikipedia.[Link]

  • Knowledge-Based Approaches to Off-Target Screening. PubMed.[Link]

  • Urine Drug Screening: Minimizing False-Positives and False-Negatives to Optimize Patient Care. U.S. Pharmacist.[Link]

  • Gepirone (oral route) - Side effects & dosage. Mayo Clinic.[Link]

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central.[Link]

  • Profiling & Screening Assays. Charles River Laboratories.[Link]

  • Off-Target Effects Analysis. Creative Diagnostics.[Link]

  • Exxua (gepirone): Uses, Side Effects, Dosage & Reviews. GoodRx.[Link]

  • The precision paradox: Off-target effects in gene editing. Drug Discovery News.[Link]

  • Gepirone: A New Extended-Release Oral Selective Serotonin Receptor Agonist for Major Depressive Disorder. PubMed Central.[Link]

  • Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms. Oncotarget.[Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records. PubMed.[Link]

  • Pharmacokinetics and absorption mechanism of tandospirone citrate. ResearchGate.[Link]

  • Off-Target Profiling. Creative Biolabs.[Link]

  • Gepirone Offers New Option for Major Depressive Disorder. Pharmacy Times.[Link]

  • Clinical Application of Steroid Profiles and Their Interpretation in Adrenal Disorders. MDPI.[Link]

  • False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. Journal of Analytical Toxicology | Oxford Academic.[Link]

  • Interpretive Summary of Cross-Reactivity of Substances. Oregon Health & Science University.[Link]

  • CROSS REACTIVITY SUMMARY. Abbott.[Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.